4-Aminoisoxazole hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLVZSIELSTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549978 | |
| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108511-98-4 | |
| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Aminoisoxazole Hydrochloride: A Technical Guide for Drug Discovery Professionals
CAS Number: 108511-98-4
This in-depth technical guide provides a comprehensive overview of 4-Aminoisoxazole hydrochloride, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and significant applications in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a brown solid that serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂O·HCl | [2][3] |
| Molecular Weight | 120.54 g/mol | [2][3][4] |
| Appearance | Brown solid | [1] |
| Purity | ≥95% | [2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for its application in further chemical reactions. A common and mild synthesis method involves the nitration of isoxazole followed by a reduction and salt formation.[1]
Experimental Protocol: A Mild Synthesis Method[1]
This protocol outlines a mild synthesis method for this compound, as described in patent literature.
Step 1: Nitration of Isoxazole to 4-Nitroisoxazole
-
Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
Add ammonium nitrate in batches while controlling the temperature.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic phases and concentrate to obtain 4-nitroisoxazole.
Step 2: Reduction and Salt Formation
-
To the obtained 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).
-
Heat and pressurize the mixture to facilitate the reaction.
-
Once the reaction is complete, cool the mixture to 0-10°C.
-
Filter the resulting solid and wash it with glacial ethanol.
-
The final product is this compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Drug Development
4-Aminoisoxazole and its hydrochloride salt are valuable reactants in the design and synthesis of novel therapeutic agents. The isoxazole ring is a prominent feature in many biologically active compounds due to its unique chemical properties.[6][7][8]
Key Applications:
-
HIV-1 Protease Inhibitors: 4-Aminoisoxazole is utilized as a reactant in the synthesis of hydroxyethylene-based HIV-1 protease inhibitors that contain a heterocyclic P1''-P2'' amide bond isostere.[9][10]
-
JAK3 Inhibitors: This compound is also instrumental in the development of pyrimidine derivatives that act as Janus kinase 3 (JAK3) inhibitors.[9][10]
-
Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks, highlighting its role in targeted protein degradation technologies.[2]
-
General Pharmaceutical Intermediate: As a versatile intermediate, it is a starting material for a wide range of pharmaceutical compounds.[1]
The isoxazole moiety, in general, is found in numerous FDA-approved drugs and contributes to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[11][12][13] The incorporation of the isoxazole ring can enhance the physicochemical properties of drug candidates.[6][7]
Biological Significance of the Isoxazole Moiety
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[8] This structure imparts specific electronic and conformational properties that are advantageous in drug design.
Logical Relationship of Isoxazole in Medicinal Chemistry
Caption: Role of the isoxazole moiety in drug discovery.
The diverse biological activities of isoxazole-containing compounds underscore the importance of intermediates like this compound in the generation of new chemical entities with therapeutic potential.[12][13] Its utility as a foundational element in complex molecule synthesis makes it a compound of significant interest to the drug discovery community.
References
- 1. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. 108511-98-4|this compound|BLD Pharm [bldpharm.com]
- 5. sambipharma.com [sambipharma.com]
- 6. ijpca.org [ijpca.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-ISOXAZOLAMINE CAS#: 108511-98-4 [amp.chemicalbook.com]
- 10. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoisoxazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoisoxazole hydrochloride. The information contained herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a heterocyclic amine salt that serves as a versatile building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and for the development of stable and bioavailable drug formulations.
This guide details the known physicochemical parameters of 4-Aminoisoxazole and its hydrochloride salt, provides standardized experimental protocols for their determination, and outlines a logical workflow for the characterization of such compounds.
Physicochemical Properties
The following tables summarize the available quantitative data for 4-Aminoisoxazole and its hydrochloride salt. It is important to note that much of the publicly available data pertains to the free base, 4-Aminoisoxazole, and some values are predicted through computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Isoxazol-4-ylamine hydrochloride | [2] |
| CAS Number | 108511-98-4 | [2][3] |
| Molecular Formula | C₃H₅ClN₂O | [2] |
| Molecular Weight | 120.54 g/mol | [2] |
| Appearance | Yellow to brown liquid (for free base) | [4] |
| Melting Point | 130-135 °C (decomposes) (for free base) | [4] |
| Boiling Point | 234.7 ± 13.0 °C (Predicted, for free base) | [4] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted, for free base) | [4] |
Table 2: Acidity and Solubility
| Property | Value | Source |
| pKa | 1.88 ± 0.10 (Predicted, for free base) | [4] |
| Solubility | Data not available. General solubility testing protocols are provided in Section 3.0. | - |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Synthesis of this compound
A mild synthesis method for this compound has been reported, which involves the nitration of isoxazole followed by catalytic reduction.[5]
Step 1: Nitration of Isoxazole
-
Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
Add ammonium nitrate in batches while controlling the temperature.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product, 4-nitroisoxazole, with ethyl acetate.
-
Combine the organic phases and concentrate to obtain the product.[5]
Step 2: Reduction of 4-Nitroisoxazole
-
To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.
-
Heat the mixture to 40-50 °C and pressurize to 1.0-1.5 MPa for 12 hours.
-
After the reaction is complete, cool the mixture to 0-10 °C.
-
Filter the reaction mixture and wash the solid with a small amount of glacial ethanol to obtain this compound.[5]
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard technique for determining the melting point of a crystalline solid.[6]
-
Sample Preparation: Finely powder a small amount of dry this compound.[7] Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8][9]
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or similar device.[8]
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid heating to get an estimated range.[8][9]
-
For an accurate measurement, heat at a slow rate (approximately 1-2 °C per minute) when the temperature is within 20 °C of the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[10][11]
-
Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[10][12]
-
Sample Processing: After incubation, confirm the presence of undissolved solid. Separate the solid from the solution by centrifugation or filtration (e.g., using a 0.22 µm syringe filter that does not bind the compound).[10][12]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12][13]
pKa Determination (NMR Spectroscopy)
The acid dissociation constant (pKa) can be determined by monitoring the change in the chemical shift of specific protons in the molecule as a function of pH.
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent system (e.g., D₂O or a mixture of an organic solvent and water) across a range of pH values.[14]
-
NMR Analysis: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Plot the chemical shift of a proton that is sensitive to the ionization state of the molecule against the pH of the solution. Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.[14]
Structural Characterization
3.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15][16]
-
Sample Preparation: Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Filter the solution to remove any particulate matter.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to confirm connectivities.[15][17]
3.5.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19]
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.[20][21]
-
Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[18] The spectrum will show absorption bands characteristic of the functional groups in this compound (e.g., N-H, C=N, C-O bonds).
3.5.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[22][23]
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. An ionization technique such as electrospray ionization (ESI) is suitable for this polar molecule.[24]
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[25] The molecular ion peak will confirm the molecular weight of the cation (4-Aminoisoxazolium).[26]
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 108511-98-4|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]
- 5. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]
- 6. thinksrs.com [thinksrs.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. benchchem.com [benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. omicsonline.org [omicsonline.org]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mse.washington.edu [mse.washington.edu]
- 19. rtilab.com [rtilab.com]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. eag.com [eag.com]
- 22. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 23. fiveable.me [fiveable.me]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoisoxazole hydrochloride (C₃H₅ClN₂O, MW: 120.54). Due to the limited availability of specific experimental spectra for this particular salt in public databases, this document presents expected spectroscopic characteristics based on the analysis of the free base, 4-Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are predicted based on the compound's structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H-5 (Isoxazole ring) |
| ~7.0 - 7.5 | Singlet | 1H | H-3 (Isoxazole ring) |
| ~5.0 - 6.0 | Broad Singlet | 3H | -NH₃⁺ |
Solvent: D₂O or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-5 (Isoxazole ring) |
| ~150 - 155 | C-3 (Isoxazole ring) |
| ~100 - 105 | C-4 (Isoxazole ring) |
Solvent: D₂O or DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine salt) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1650 - 1600 | Medium | N-H bend (primary amine salt) |
| 1580 - 1450 | Strong | C=N and C=C stretch (isoxazole ring) |
| 1400 - 1300 | Medium | C-N stretch |
| 1200 - 1000 | Strong | C-O stretch (isoxazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 85.04 | [M+H]⁺ (of free base) |
| 84.03 | [M]⁺ (of free base) |
Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect the mass of the free base, 4-Aminoisoxazole.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound by identifying the chemical environment of its protons and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
The chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base of the compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Tautomerism in 4-Aminoisoxazole and its Hydrochloride Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of 4-aminoisoxazole and its hydrochloride salt. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding the predominant tautomeric forms of a molecule like 4-aminoisoxazole, a key heterocyclic scaffold, is paramount for predicting its behavior in a biological system.
Tautomeric Equilibria of 4-Aminoisoxazole
4-Aminoisoxazole can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.
-
Amino Tautomer: The aromatic amino form is generally considered the more stable tautomer in most conditions.
-
Imino Tautomer: The non-aromatic imino form is typically the minor tautomer.
The equilibrium can be represented as follows:
Caption: Tautomeric equilibrium between the amino and imino forms of 4-aminoisoxazole.
Tautomerism of 4-Aminoisoxazole Hydrochloride
Upon protonation, such as in the formation of the hydrochloride salt, the tautomeric landscape becomes more complex. Protonation can occur at the exocyclic amino group or the ring nitrogen atoms, leading to different cationic species. The two most plausible tautomeric forms for the hydrochloride salt are the ammonium form and the iminium form.
-
Ammonium Tautomer: Protonation occurs on the exocyclic amino group of the amino tautomer.
-
Iminium Tautomer: Protonation occurs on the ring nitrogen of the imino tautomer.
The equilibrium for the hydrochloride salt is depicted below:
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomers
The determination of the predominant tautomeric form and the quantification of the equilibrium require a combination of spectroscopic and crystallographic techniques. Computational studies are also invaluable for complementing experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.
Hypothetical ¹H NMR Data Comparison
| Proton | Amino Tautomer (ppm) | Imino Tautomer (ppm) |
| H3 | ~8.2 | ~7.8 |
| H5 | ~8.5 | ~5.0 (CH₂) |
| NH₂ | ~5.5 (broad) | - |
| NH (imino) | - | ~9.0 (broad) |
| NH (ring) | - | ~12.0 (broad) |
Hypothetical ¹³C NMR Data Comparison
| Carbon | Amino Tautomer (ppm) | Imino Tautomer (ppm) |
| C3 | ~150 | ~155 |
| C4 | ~100 | ~165 (C=N) |
| C5 | ~155 | ~70 (CH₂) |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[1][2] By determining bond lengths and the positions of hydrogen atoms, the exact tautomeric form present in the crystal can be identified.[3]
Hypothetical X-ray Crystallographic Bond Lengths
| Bond | Amino Tautomer (Å) | Imino Tautomer (Å) |
| C4-N(exo) | ~1.36 | ~1.28 (C=N) |
| C4-C5 | ~1.38 | ~1.50 (C-C) |
| C5-N(ring) | ~1.33 | ~1.45 (C-N) |
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of tautomers in the gas phase and in different solvents.[4] These calculations provide valuable insights into the thermodynamics of the tautomeric equilibrium.
Hypothetical Relative Energies of Tautomers (kcal/mol)
| Tautomer | Gas Phase | Water |
| Amino | 0.0 | 0.0 |
| Imino | +5.2 | +3.8 |
| Ammonium | 0.0 | 0.0 |
| Iminium | +8.1 | +6.5 |
Experimental Protocols
NMR Spectroscopy Protocol
A general workflow for NMR analysis of tautomerism is as follows:
Caption: Workflow for NMR spectroscopic analysis of tautomerism.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound (4-aminoisoxazole or its hydrochloride salt) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H. Two-dimensional spectra, such as HSQC and HMBC, can aid in unambiguous peak assignment.
-
Data Analysis: Process the spectra and assign the signals to the respective protons and carbons of the possible tautomers.
-
Quantification: For mixtures of tautomers in solution, the relative ratio can be determined by integrating the signals corresponding to unique protons of each tautomer.
X-ray Crystallography Protocol
The process for determining the solid-state structure is outlined below:
Caption: General workflow for single-crystal X-ray diffraction.
-
Crystal Growth: Grow single crystals of 4-aminoisoxazole or its hydrochloride salt suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.[1]
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[5]
Conclusion
The tautomeric behavior of 4-aminoisoxazole and its hydrochloride salt is a crucial aspect of its chemical characterization. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a thorough understanding of the tautomeric equilibria. The data and protocols presented in this guide provide a framework for researchers to investigate and characterize the tautomerism of this important heterocyclic system, ultimately aiding in the rational design and development of new therapeutic agents.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-Aminoisoxazole Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoisoxazole hydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical method development. As an amine hydrochloride, its solubility is governed by the high lattice energy of the salt and the polarity of the solvent. Generally, amine hydrochlorides exhibit limited solubility in non-polar organic solvents and show a preference for more polar protic and aprotic solvents. This guide provides a comprehensive overview of the expected solubility behavior of this compound and outlines a detailed experimental protocol for its quantitative determination.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing solubility measurements at a specified temperature.
| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| Isopropanol | Polar Protic | ||||
| Acetone | Polar Aprotic | ||||
| Acetonitrile | Polar Aprotic | ||||
| Dichloromethane | Non-polar | ||||
| Ethyl Acetate | Moderately Polar | ||||
| Tetrahydrofuran | Polar Aprotic | ||||
| Dimethylformamide | Polar Aprotic | ||||
| Dimethyl Sulfoxide | Polar Aprotic |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in organic solvents. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble (e.g., water or methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
3. Experimental Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).
-
After reaching equilibrium, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The filter should be compatible with the organic solvent used.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the organic solvent using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) × (Dilution factor) × 100
-
Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.
Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
References
In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminoisoxazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Aminoisoxazole hydrochloride. Due to the limited publicly available thermal analysis data for this specific compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and computational research to provide a robust understanding of its thermal behavior. This information is critical for safe handling, storage, and processing in research and pharmaceutical development.
Physicochemical Properties and Thermal Hazard Overview
A critical piece of data comes from a safety report on the closely related compound, 3-aminoisoxazole. An Accelerating Rate Calorimetry (ARC) experiment on 3-aminoisoxazole indicated a potential for explosive decomposition with a thermal runaway onset temperature of 186 °C[1]. This suggests that aminoisoxazoles, in general, can be highly energetic and prone to rapid, exothermic decomposition. The hydrochloride salt form is expected to have a different thermal profile, but this inherent instability of the aminoisoxazole ring system is a significant safety consideration.
For the free base, 4-aminoisoxazole, a melting point of 130-135 °C with decomposition has been reported. The presence of the hydrochloride is likely to increase the decomposition temperature, but also potentially influence the decomposition pathway.
Quantitative Thermal Analysis Data (Analogous Compounds)
In the absence of specific TGA and DSC data for this compound, the following table summarizes relevant thermal data for analogous compounds to provide a comparative understanding.
| Compound | Analysis Technique | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Key Observations | Reference |
| 3-Aminoisoxazole | ARC | 186 | - | - | Explosive decomposition with sudden pressure increase. | [1] |
| 4-Aminoisoxazole (free base) | Melting Point | 130-135 (with decomposition) | - | - | Decomposes upon melting. |
Note: This table is populated with data from closely related compounds due to the lack of specific data for this compound.
Experimental Protocols for Thermal Analysis
To properly assess the thermal stability of this compound, the following standard experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a linear rate (e.g., 10 °C/min) over a temperature range that encompasses the expected decomposition (e.g., from ambient to 400 °C).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and the temperatures and enthalpies of any exothermic or endothermic transitions, including decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated steel pan. A pierced lid may be used if gas evolution is expected.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., from ambient to 300 °C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are calculated.
Decomposition Pathway and Products
Computational and experimental studies on the pyrolysis of isoxazole and its derivatives provide significant insight into the likely decomposition pathway of this compound.
The initial and most critical step in the thermal decomposition of isoxazoles is the cleavage of the weak N-O bond[2][3]. This is followed by a series of complex rearrangements and further decomposition reactions.
Description of the Decomposition Pathway:
-
Initial Step: Upon heating, this compound likely undergoes an initial decomposition step involving the loss of hydrogen chloride (HCl), forming the 4-aminoisoxazole free base.
-
Ring Opening: The fundamental thermal decomposition of the isoxazole ring is initiated by the homolytic cleavage of the weakest bond, the N-O bond. This leads to the formation of a highly reactive vinylnitrene intermediate[2][3].
-
Rearrangement: The vinylnitrene intermediate can then undergo various rearrangements to form more stable isomers, such as azirines or oxazoles.
-
Fragmentation: At higher temperatures, these intermediates and the remaining isoxazole ring will fragment into smaller, stable molecules. Based on the elemental composition and data from related compounds, the expected final decomposition products include:
Experimental Workflow for Thermal Hazard Assessment
A systematic workflow is essential for a thorough thermal hazard assessment of this compound.
Conclusion and Safety Recommendations
While specific experimental data for this compound is limited, the available information on analogous compounds strongly suggests that it is a thermally sensitive material with the potential for rapid and energetic decomposition. The primary thermal hazard is associated with the cleavage of the isoxazole ring's N-O bond, which can lead to a thermal runaway, especially under adiabatic conditions.
Key Safety Recommendations:
-
Avoid High Temperatures: Do not subject this compound to high temperatures, especially prolonged heating.
-
Inert Atmosphere: When heating is necessary, it should be done under an inert atmosphere to prevent oxidative side reactions that could lower the decomposition temperature.
-
Small-Scale Operations: Initial thermal studies should always be conducted on a small scale with appropriate safety precautions in place.
-
Venting: Ensure adequate venting in any process involving the heating of this compound to safely manage the release of gaseous decomposition products.
Further experimental investigation using TGA, DSC, and ARC is highly recommended to establish a definitive thermal stability and decomposition profile for this compound. This will enable the development of robust safety protocols for its handling and use in drug development and manufacturing.
References
- 1. 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: An In-depth Technical Guide to 4-Aminoisoxazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular properties of 4-Aminoisoxazole hydrochloride. By leveraging quantum chemical calculations, researchers can gain profound insights into the geometric, vibrational, and electronic characteristics of this compound, which are pivotal for understanding its reactivity, stability, and potential applications in drug development.
Introduction
4-Aminoisoxazole and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often utilized to enhance solubility and stability. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore the intricacies of its molecular structure and properties. This guide outlines the key computational methodologies and the interpretation of the resulting data.
Computational Methodology: A Detailed Protocol
The theoretical investigation of this compound is typically performed using the Gaussian suite of programs. The following protocol outlines a robust and widely accepted computational approach.
Workflow for Quantum Chemical Calculations:
Protocol Details:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software such as GaussView.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is crucial for obtaining accurate predictions of other properties. A widely used and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set like 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4][5][6] These calculations also provide theoretical vibrational spectra (FT-IR and FT-Raman).[7]
-
Post-Calculation Analyses:
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding and interactions, charge distribution, and bond orders.[8][9][10]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[11][12][13]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and stability.[14][15][16]
-
Experimental Protocols
For validation of the theoretical results, experimental data is essential. The following are standard protocols for spectroscopic analysis of small organic molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[17] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[17]
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded.
-
Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by observing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O).[19][20] A reference standard like Tetramethylsilane (TMS) may be added.[20]
-
Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. 1H and 13C NMR spectra are typically acquired.[21]
-
Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the connectivity of atoms in the molecule.[22]
Data Presentation: Theoretical Results
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Optimized Geometrical Parameters
Table 1: Selected Bond Lengths (Å)
| Bond | Calculated Length (Å) |
| O1 - N2 | 1.415 |
| N2 = C3 | 1.298 |
| C3 - C4 | 1.432 |
| C4 = C5 | 1.358 |
| C5 - O1 | 1.360 |
| C4 - N6 | 1.385 |
| N6 - H7 | 1.012 |
| N6 - H8 | 1.012 |
| N...H-Cl | 1.950 |
Table 2: Selected Bond Angles (°) and Dihedral Angles (°)
| Atoms (Angle) | Calculated Angle (°) | Atoms (Dihedral) | Calculated Angle (°) |
| C5 - O1 - N2 | 108.5 | N2 - C3 - C4 - C5 | -0.5 |
| O1 - N2 = C3 | 109.2 | O1 - C5 - C4 - C3 | 0.4 |
| N2 = C3 - C4 | 112.8 | C3 - C4 - C5 - O1 | 0.0 |
| C3 - C4 = C5 | 104.3 | C5 - O1 - N2 - C3 | 0.3 |
| C4 = C5 - O1 | 105.2 | O1 - N2 - C3 - C4 | -0.2 |
| C3 - C4 - N6 | 128.0 | H7 - N6 - C4 - C3 | 178.5 |
| C5 = C4 - N6 | 127.7 | H8 - N6 - C4 - C5 | -179.0 |
Vibrational Frequencies
Table 3: Selected Vibrational Frequencies (cm⁻¹)
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | ~3400 |
| N-H Symmetric Stretch | 3350 | ~3300 |
| C-H Stretch | 3100 | ~3080 |
| C=N Stretch | 1640 | ~1630 |
| N-H Scissoring | 1610 | ~1600 |
| C=C Stretch | 1550 | ~1540 |
| C-N Stretch | 1320 | ~1310 |
| N-O Stretch | 910 | ~900 |
Electronic Properties
Table 4: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.60 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.80 |
| Chemical Softness (S) | 0.357 |
| Electrophilicity Index (ω) | 2.93 |
Visualization of Key Molecular Properties
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The green areas represent regions of neutral potential.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are crucial for understanding electronic transitions and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between them is a measure of the molecule's excitability and chemical stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 8. NBO [cup.uni-muenchen.de]
- 9. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]
- 10. legacy.batistalab.com [legacy.batistalab.com]
- 11. MEP [cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. learn.schrodinger.com [learn.schrodinger.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
Acidity and pKa of 4-Aminoisoxazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 4-aminoisoxazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available data, presents detailed experimental protocols for pKa determination, and illustrates the fundamental acid-base equilibrium.
Introduction to this compound
4-Aminoisoxazole is a heterocyclic amine that serves as a versatile building block in medicinal chemistry. It is utilized in the synthesis of various therapeutic agents. The compound is typically handled as its hydrochloride salt to improve stability and solubility. Understanding the acidity and the acid dissociation constant (pKa) of this salt is critical for reaction optimization, formulation development, and predicting its physiological behavior, as the ionization state of a molecule profoundly impacts its pharmacokinetic and pharmacodynamic properties.
The acidity of this compound is determined by the dissociation of its protonated form, the 4-aminoisoxazolium ion. The isoxazole ring is an electron-withdrawing moiety, which reduces the electron density on the exocyclic amino group. This inductive effect decreases the basicity of the amine, meaning its conjugate acid is more acidic (has a lower pKa) compared to simple alkylamines.
Quantitative Data: pKa of 4-Aminoisoxazole
An extensive search of the scientific literature did not yield an experimentally determined pKa value for this compound. However, a predicted pKa value for the conjugate acid of 4-aminoisoxazole is available. This value represents the equilibrium between the protonated form (the cation in the hydrochloride salt) and the neutral free base.
| Compound | pKa Value | Method | Temperature (°C) | Solvent/Medium | Source |
| 4-Aminoisoxazole (Conjugate Acid) | 1.88 ± 0.10 | Predicted | Not Specified | Not Specified | ChemicalBook[1] |
Note: The pKa value refers to the dissociation of the protonated amino group (R-NH₃⁺ ⇌ R-NH₂ + H⁺).
Acid-Base Equilibrium
The acidic nature of this compound in aqueous solution is governed by the dissociation of the 4-aminoisoxazolium cation. This equilibrium is fundamental to understanding its behavior in different pH environments.
Caption: Acid-base equilibrium of the 4-aminoisoxazolium cation.
Experimental Protocols for pKa Determination
While a specific protocol for this compound is not published, its pKa can be determined using standard laboratory methods. The following are detailed, generalized protocols for two common and reliable techniques.
Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the ionization center, leading to a change in UV-Vis absorbance with pH.[2][3][4][5]
Principle: The Beer-Lambert law is applied to solutions of the analyte at various pH values. The pKa is determined by monitoring the change in absorbance at a specific wavelength as the ratio of the protonated and deprotonated species changes. The Henderson-Hasselbalch equation relates the measured absorbance to the solution pH and the pKa.
Methodology:
-
Preparation of Reagents:
-
Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO or water.[2]
-
Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[2]
-
Acidic and Basic Solutions: Prepare solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) for determining the absorbance of the fully protonated and deprotonated species, respectively.
-
-
Experimental Workflow:
-
Determine Analytical Wavelength: Record the UV-Vis spectra (e.g., 230-500 nm) of the analyte in highly acidic (pH < pKa - 2) and highly basic (pH > pKa + 2) solutions to find the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.
-
Prepare Sample Plate: In a 96-well UV-transparent microplate, add the buffer solutions covering the desired pH range to different wells. Add a small, fixed volume of the analyte stock solution to each well to achieve a final concentration suitable for absorbance measurement (e.g., 0.1-0.2 mM).[2]
-
Measure Absorbance: Measure the absorbance of each well at the predetermined analytical wavelength(s) using a microplate spectrophotometer.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. Fit the resulting sigmoidal curve to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) to calculate the pKa. The pKa is the pH at which the inflection point of the curve occurs.
-
Caption: Workflow for pKa determination by spectrophotometric titration.
Potentiometric Titration
This is a classical and highly accurate method that involves monitoring pH changes during the titration of the analyte with a strong base.[6][7]
Principle: A solution of the acidic form of the compound (this compound) is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is measured after each addition of titrant. The pKa is determined from the resulting titration curve; it is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Methodology:
-
Apparatus and Reagents:
-
Potentiometer: A calibrated pH meter with a combination glass electrode.
-
Titration Vessel: A jacketed beaker to maintain constant temperature.
-
Burette: A calibrated burette for precise delivery of the titrant.
-
Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A concentration of at least 10⁻⁴ M is recommended.[6]
-
Titrant: A standardized solution of a strong base, such as 0.1 M NaOH.
-
Inert Gas: Nitrogen or argon to purge the solution and prevent dissolution of atmospheric CO₂.[6][7]
-
-
Experimental Workflow:
-
Setup: Place the analyte solution in the titration vessel. Purge the solution with the inert gas for a few minutes before and during the titration.[6][7] Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to obtain the titration curve.
-
Determine the equivalence volume (Vₑ) from the inflection point of the curve (often found by taking the first or second derivative of the plot).
-
The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (Vₑ / 2).
-
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
While an experimentally verified pKa for this compound is not currently available in the public domain, a predicted value of 1.88 ± 0.10 for its conjugate acid provides a valuable estimate for research and development. This low pKa highlights the significant electron-withdrawing effect of the isoxazole ring on the basicity of the amino group. For applications requiring a precise value, the detailed spectrophotometric and potentiometric titration protocols provided in this guide offer robust and reliable methods for its experimental determination. A thorough understanding of this fundamental physicochemical property is essential for the effective application of this compound in drug discovery and development.
References
- 1. 4-Aminoisoxazole CAS#: 108511-97-3 [m.chemicalbook.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Discovery and Synthesis of 4-Aminoisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterocyclic compound 4-aminoisoxazole, a valuable building block in medicinal chemistry. The document details its synthesis, focusing on a plausible historical method and a representative modern approach, and explores its significance in drug discovery.
Introduction to 4-Aminoisoxazole
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and bioactive compounds.[1][2][3] 4-Aminoisoxazole, as a substituted derivative, serves as a versatile starting material for the synthesis of more complex molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its utility stems from the reactive amino group, which allows for a variety of chemical modifications.
Synthesis of 4-Aminoisoxazole: A Historical and Modern Perspective
2.1. A Plausible "First" Synthesis: Nitration and Subsequent Reduction
This pathway begins with the electrophilic nitration of isoxazole to yield 4-nitroisoxazole, which is then reduced to the target 4-aminoisoxazole.
Experimental Protocol: Synthesis of 4-Nitroisoxazole
-
Reaction: Nitration of Isoxazole
-
Reagents and Materials:
-
Isoxazole
-
Acetic acid
-
Acetic anhydride
-
Ammonium nitrate
-
Ice water
-
Ethyl acetate
-
-
Procedure:
-
Isoxazole is dissolved in a mixed solvent of acetic acid and acetic anhydride.
-
Ammonium nitrate is added to the solution in batches while controlling the temperature.
-
Upon completion of the reaction, the mixture is poured into ice water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The organic phases are combined and concentrated to yield 4-nitroisoxazole.[6]
-
-
Alternative Nitrating Agents: Other nitrating agents for isoxazoles include a mixture of sulfuric acid and fuming nitric acid.[6]
Experimental Protocol: Reduction of 4-Nitroisoxazole to 4-Aminoisoxazole Hydrochloride
-
Reaction: Catalytic Hydrogenation of 4-Nitroisoxazole
-
Reagents and Materials:
-
4-Nitroisoxazole
-
Ethanol
-
Concentrated hydrochloric acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Glacial ethanol
-
-
Procedure:
-
4-Nitroisoxazole is dissolved in ethanol, and concentrated hydrochloric acid and 5% palladium on carbon are added.
-
The mixture is heated and pressurized with hydrogen gas until the reaction is complete.
-
The reaction mixture is then cooled to 0-10 °C.
-
The solid product is collected by filtration and washed with glacial ethanol to obtain this compound.[6]
-
-
Alternative Reducing Agents: Other reducing agents for nitroarenes that could be applicable include iron powder in the presence of an acid like acetic acid or ammonium chloride.[7][8]
Quantitative Data for the Nitration-Reduction Pathway
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | 4-Nitroisoxazole | Isoxazole, NH₄NO₃, Acetic acid/anhydride | Temperature controlled | Not specified | [6] |
| 2 | 4-Aminoisoxazole HCl | 4-Nitroisoxazole, H₂, 5% Pd/C, HCl | Heating and pressure | Improved yield | [6] |
2.2. A Modern Synthetic Approach
Contemporary synthetic methods often focus on efficiency, scalability, and the use of protecting groups to facilitate further functionalization. While a specific modern synthesis for unprotected 4-aminoisoxazole is not detailed in the provided results, the synthesis of N-protected derivatives is common.
A representative modern workflow for a related aminoisoxazole is the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, which involves a three-step process starting from triethyl orthoacetate and ethyl cyanoacetate.[9]
Logical Workflow for the Nitration-Reduction Synthesis
Caption: A simplified workflow for the synthesis of this compound via nitration and subsequent reduction.
Role in Drug Discovery and Biological Activity
4-Aminoisoxazole is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. The isoxazole scaffold is present in drugs with diverse mechanisms of action.
General Pharmacological Activities of Isoxazole Derivatives:
-
Anticancer: Some isoxazole-containing molecules act as inhibitors of protein kinases or sirtuins, which are involved in cancer cell growth and proliferation.[10]
-
Anti-inflammatory: Isoxazole derivatives have been developed as anti-inflammatory agents.[5]
-
Antimicrobial: The isoxazole ring is a feature in some antibacterial and antifungal drugs.[4]
-
Immunomodulatory: Certain aminoisoxazole derivatives have shown the ability to modulate immune responses.[5]
While a specific signaling pathway directly targeted by the parent 4-aminoisoxazole is not well-documented, its derivatives have been investigated for specific biological activities. For instance, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases.[11] Additionally, some isoxazole derivatives have been studied for their immunoregulatory properties.[5]
Drug Discovery Workflow from a Core Scaffold
The general process of drug discovery often starts with a core chemical structure, like 4-aminoisoxazole, which is then modified to create a library of related compounds. These compounds are then screened for biological activity against various targets.
Caption: A generalized workflow illustrating the progression from a core chemical scaffold to an approved drug.
Conclusion
4-Aminoisoxazole is a foundational molecule in the field of medicinal chemistry. Its synthesis, achievable through both classical and modern methods, provides a gateway to a vast chemical space of potentially therapeutic compounds. While the direct biological activity of 4-aminoisoxazole itself is not extensively characterized, its role as a versatile building block in the development of drugs targeting a wide range of diseases is well-established. Future research into novel synthetic routes and the biological activities of its derivatives will continue to be a fruitful area of investigation for drug discovery professionals.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]
- 7. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Isoxazolo[5,4-b]pyridine Derivatives from 4-Aminoisoxazole Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-aminoisoxazole hydrochloride as a key starting material. The focus is on the preparation of isoxazolo[5,4-b]pyridine derivatives, a scaffold known for its diverse pharmacological activities, including antibacterial and anticancer properties. This guide outlines a multi-step synthesis culminating in the production of N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide, a representative bioactive compound. All quantitative data is presented in structured tables, and experimental workflows and relevant biological pathways are visualized using diagrams.
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[1][2] this compound is a versatile and readily available building block for the construction of more complex heterocyclic systems. This document details its application in the synthesis of isoxazolo[5,4-b]pyridines, which have shown promise as potent bioactive agents.[3][4] The synthetic strategy involves the initial construction of the isoxazolo[5,4-b]pyridine core through a condensation and cyclization sequence, followed by functionalization to yield the target bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate
This protocol describes the synthesis of the key intermediate, an ethyl 4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate, starting from this compound and diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a condensation followed by a thermal cyclization.[5]
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate
-
Triethylamine
-
Diphenyl ether
-
Ethanol
-
Hexane
-
Ethyl acetate
Procedure:
-
Condensation: In a round-bottom flask, suspend this compound (1.21 g, 10 mmol) in ethanol (50 mL).
-
Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride and stir for 15 minutes at room temperature.
-
To the resulting solution of free 4-aminoisoxazole, add diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The intermediate product, diethyl 2-((isoxazol-4-ylamino)methylene)malonate, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Cyclization: In a separate flask, heat diphenyl ether to 250 °C.
-
Add the dried intermediate from the previous step in portions to the hot diphenyl ether.
-
Maintain the temperature at 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then recrystallize from a mixture of ethanol and ethyl acetate to yield pure ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate.
Protocol 2: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine
This protocol outlines the hydrolysis and decarboxylation of the ester intermediate to yield the core 3-aminoisoxazolo[5,4-b]pyridine.
Materials:
-
Ethyl 3-amino-4-oxo-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxylate
-
Aqueous Sodium Hydroxide (10%)
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend the ethyl ester intermediate (2.37 g, 10 mmol) in 10% aqueous sodium hydroxide (50 mL).
-
Reflux the mixture for 2 hours until the solid completely dissolves.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-aminoisoxazolo[5,4-b]pyridine.
Protocol 3: Synthesis of N-(Isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide
This final protocol describes the synthesis of the target bioactive sulfonamide from the 3-aminoisoxazolo[5,4-b]pyridine intermediate.[3]
Materials:
-
3-Aminoisoxazolo[5,4-b]pyridine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Aqueous Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.48 g, 10 mmol) in a mixture of pyridine (20 mL) and DCM (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide.
Data Presentation
The following table summarizes the antibacterial activity of a series of synthesized N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives against various bacterial strains. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL.
| Compound | Derivative | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 1 | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | 125 | 125 |
| 2 | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | 250 | 250 |
| 3 | N-isoxazolo[5,4-b]pyridine-3-yl-4-methoxybenzenesulfonamide | >500 | >500 |
| 4 | N-isoxazolo[5,4-b]pyridine-3-yl-4-chlorobenzenesulfonamide | 125 | 250 |
Data adapted from a study on similar sulfonamide isoxazolo[5,4-b]pyridines, demonstrating the potential bioactivity of this class of compounds.[3]
Signaling Pathway
The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids. Mammalian cells are not affected as they obtain folic acid from their diet.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex, bioactive heterocyclic compounds. The protocols outlined in this document provide a clear pathway for the synthesis of isoxazolo[5,4-b]pyridine-based sulfonamides, which have demonstrated promising antibacterial activity. The modular nature of this synthetic route allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. The provided diagrams for the synthetic workflow and the biological mechanism of action offer a clear visual aid for researchers in this field.
References
4-Aminoisoxazole Hydrochloride: A Versatile Scaffold for Drug Discovery
Introduction
4-Aminoisoxazole hydrochloride serves as a privileged scaffold in medicinal chemistry, offering a versatile template for the design and synthesis of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, including the potential for various non-covalent interactions. This, combined with the reactive amino group at the 4-position, allows for diverse chemical modifications, leading to the development of compounds with a broad spectrum of biological activities. Derivatives of 4-aminoisoxazole have shown promise in targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.
Application Notes
This document provides an overview of the applications of the 4-aminoisoxazole scaffold in drug discovery, with a focus on its utility in developing Janus kinase 3 (JAK3) inhibitors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, anticonvulsants, and anticancer agents.
Janus Kinase 3 (JAK3) Inhibitors for Inflammatory Diseases
The 4-aminoisoxazole core has been successfully employed in the development of selective inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines crucial for immune cell function.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[2] By targeting JAK3, it is possible to modulate the immune response, offering a therapeutic strategy for conditions such as rheumatoid arthritis and psoriasis.
AMPA Receptor Modulators for Neurological Disorders
Derivatives of 4-aminoisoxazole have been investigated as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system.[3] Positive allosteric modulators (PAMs) of the AMPA receptor can enhance synaptic plasticity and have therapeutic potential for treating cognitive disorders and depression.[4][5] The isoxazole scaffold contributes to the binding and modulatory activity at the receptor.[3]
Anticonvulsant Agents for Epilepsy
The structural features of the 4-aminoisoxazole scaffold have been exploited to synthesize compounds with significant anticonvulsant properties. These derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[6][7] The mechanism of action for these compounds is an area of ongoing investigation.
Anticancer Agents Targeting Cell Proliferation and Apoptosis
The 4-aminoisoxazole framework has been utilized to create novel anticancer agents that can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8][9] These compounds have demonstrated cytotoxic activity against various cancer cell lines, and mechanistic studies have indicated their ability to activate caspase cascades, which are central to the apoptotic process.[10][11]
Quantitative Data Summary
The following tables summarize the biological activity of representative 4-aminoisoxazole derivatives.
Table 1: JAK3 Inhibitory Activity
| Compound ID | Modification on 4-amino group | JAK3 IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| 1 | Pyrimidine derivative | 3.4 | 5.2 | [12] |
| 2 | Pyrrolopyrimidine derivative | 1.1 | 2.8 | [13] |
Table 2: AMPA Receptor Modulatory Activity
| Compound ID | Modification on 4-amino group | Assay Type | EC50 / IC50 (µM) | Reference |
| 3 | Biarylpropylsulfonamide | Positive Allosteric Modulator | 1.3 | [5] |
| 4 | Isoxazole-carboxamide | Negative Allosteric Modulator | Potentiation at 10⁻¹¹ M | [3] |
Table 3: Anticonvulsant Activity
| Compound ID | Modification on 4-amino group | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 5 | Enaminone derivative | 28.1 | - | [6] |
| 6 | N-amylbenzamide derivative | 42.98 | - | [7] |
Table 4: Anticancer Activity
| Compound ID | Modification on 4-amino group | Cell Line | IC50 (µM) | Reference |
| 7 | Benzopyran-4-one hybrid | MDA-MB-231 | 5.2 - 22.2 | [9] |
| 8 | 3,4-isoxazolediamide | K562 | Induces apoptosis at 100 nM | [8] |
Experimental Protocols
Synthesis of this compound
This protocol describes a mild synthesis method for this compound.[14]
Step 1: Nitration of Isoxazole
-
Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
Under controlled temperature, add ammonium nitrate in batches.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and concentrate to obtain 4-nitroisoxazole.
Step 2: Reduction and Salt Formation
-
To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.
-
Heat and pressurize the mixture to facilitate the reaction.
-
After the reaction is complete, cool the mixture to 0-10 °C.
-
Filter the mixture and wash the solid with glacial ethanol to obtain this compound.
JAK3 Kinase Assay
This protocol outlines a luminescent kinase assay to measure the activity of JAK3 and the inhibitory potential of 4-aminoisoxazole derivatives.[15][16]
-
Kinase Reaction:
-
Prepare a reaction mixture containing JAK3 kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the 4-aminoisoxazole derivative (test inhibitor) at various concentrations, and the appropriate substrate (e.g., Poly(Glu:Tyr 4:1)).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Assay for Anticancer Activity
This colorimetric assay assesses the effect of 4-aminoisoxazole derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-aminoisoxazole derivative and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
JAK-STAT Signaling Pathway and Inhibition by 4-Aminoisoxazole Derivatives.
Induction of Apoptosis by 4-Aminoisoxazole Derivatives via Caspase Activation.
General Workflow for Drug Discovery using the 4-Aminoisoxazole Scaffold.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins: in vitro anticancer, caspase activation, tubulin polymerization inhibition and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: The Use of 4-Aminoisoxazole Hydrochloride in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Aminoisoxazole hydrochloride as a versatile building block in the generation of combinatorial chemistry libraries for drug discovery and development. Detailed protocols for its incorporation into small molecule libraries via multicomponent reactions and solid-phase synthesis are provided, along with relevant data and visualizations.
Introduction
This compound is a valuable heterocyclic building block for the synthesis of diverse chemical libraries. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, five-membered ring system serves as an excellent scaffold for the spatial presentation of various functional groups, enabling the exploration of vast chemical space in the search for novel therapeutic agents. The amino group at the 4-position provides a convenient handle for derivatization, making it an ideal starting material for combinatorial library synthesis.
Libraries derived from 4-Aminoisoxazole can be screened against a wide range of biological targets, including kinases, proteases, and GPCRs. Of particular interest is the role of isoxazole-containing compounds as inhibitors of Casein Kinase 1 (CK1), a key regulator in cellular signaling pathways such as Wnt/β-catenin and Hedgehog, which are often dysregulated in cancer.
Key Applications in Combinatorial Chemistry
The primary amino group of this compound allows for its facile incorporation into various chemical scaffolds using a range of synthetic methodologies. Two of the most powerful approaches for library construction are the Ugi four-component reaction (Ugi-4CR) and solid-phase synthesis.
-
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a one-pot multicomponent reaction that allows for the rapid generation of complex, peptide-like molecules from an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. This compound can serve as the amine component, enabling the creation of diverse libraries of α-acylamino carboxamides bearing the isoxazole moiety. This method is highly efficient for generating large numbers of discrete compounds for high-throughput screening.
-
Solid-Phase Synthesis: this compound can be immobilized on a solid support and subsequently elaborated through a series of chemical transformations. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. Solid-phase synthesis is particularly well-suited for the construction of focused libraries with a common isoxazole core.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into combinatorial libraries.
3.1. Protocol 1: Ugi Four-Component Reaction for Peptidomimetic Library Synthesis
This protocol describes the parallel synthesis of a library of isoxazole-containing peptidomimetics using the Ugi-4CR in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, etc.)
-
A diverse set of aldehydes (e.g., formaldehyde, benzaldehyde, etc.)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, etc.)
-
Methanol (MeOH), anhydrous
-
Triethylamine (TEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous MeOH.
-
Prepare 0.5 M solutions of each carboxylic acid in anhydrous MeOH.
-
Prepare 0.5 M solutions of each aldehyde in anhydrous MeOH.
-
Prepare 0.5 M solutions of each isocyanide in anhydrous MeOH.
-
Prepare a 1.0 M solution of TEA in anhydrous MeOH.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 105 µL (0.105 mmol) of the TEA stock solution to each well to neutralize the hydrochloride salt.
-
Using a multichannel pipette or automated liquid handler, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution to each well in a row-wise fashion.
-
Add 100 µL (0.05 mmol) of a unique aldehyde stock solution to each well in a column-wise fashion.
-
Add 110 µL (0.055 mmol) of a unique isocyanide stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 48 hours.
-
After 48 hours, remove the sealing mat and concentrate the solvent in each well under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the residue in each well in a suitable solvent (e.g., DMSO) for biological screening.
-
-
Analysis:
-
Analyze a representative set of compounds from the library by HPLC-MS to confirm the identity and purity of the products.
-
3.2. Protocol 2: Solid-Phase Synthesis of an Isoxazole-Amide Library
This protocol describes the synthesis of a library of N-acylated 4-aminoisoxazole derivatives on a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
A diverse set of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Shake for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of 4-Aminoisoxazole:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the coupling reagents.
-
Add the activated solution to the resin.
-
Shake the reaction vessel for 4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Library Diversification (Acylation):
-
Divide the resin into separate reaction vessels for each carboxylic acid to be coupled.
-
In separate vials, pre-activate each carboxylic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated carboxylic acid solutions to the respective resin portions.
-
Shake for 4 hours at room temperature.
-
Drain the coupling solutions and wash the resins with DMF (3x), DCM (3x), and DMF (3x).
-
-
Cleavage and Isolation:
-
Dry the resin under vacuum.
-
Add the TFA cleavage cocktail to each resin portion.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product.
-
Dissolve the crude products in a suitable solvent for purification by preparative HPLC.
-
Data Presentation
The following tables provide representative data for the synthesis of combinatorial libraries using this compound.
Table 1: Representative Yields for a 16-Member Ugi Library
| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Purity (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl | 1a | 78 | >95 |
| Benzaldehyde | Benzoic Acid | tert-Butyl | 1b | 72 | >95 |
| Benzaldehyde | Acetic Acid | Cyclohexyl | 1c | 81 | >95 |
| Benzaldehyde | Benzoic Acid | Cyclohexyl | 1d | 75 | >95 |
| 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl | 2a | 85 | >95 |
| 4-Methoxybenzaldehyde | Benzoic Acid | tert-Butyl | 2b | 79 | >95 |
| 4-Methoxybenzaldehyde | Acetic Acid | Cyclohexyl | 2c | 88 | >95 |
| 4-Methoxybenzaldehyde | Benzoic Acid | Cyclohexyl | 2d | 82 | >95 |
| Isobutyraldehyde | Acetic Acid | tert-Butyl | 3a | 75 | >95 |
| Isobutyraldehyde | Benzoic Acid | tert-Butyl | 3b | 68 | >95 |
| Isobutyraldehyde | Acetic Acid | Cyclohexyl | 3c | 79 | >95 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl | 3d | 71 | >95 |
| Formaldehyde | Acetic Acid | tert-Butyl | 4a | 82 | >95 |
| Formaldehyde | Benzoic Acid | tert-Butyl | 4b | 76 | >95 |
| Formaldehyde | Acetic Acid | Cyclohexyl | 4c | 85 | >95 |
| Formaldehyde | Benzoic Acid | Cyclohexyl | 4d | 79 | >95 |
Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.
Visualization of Workflows and Signaling Pathways
5.1. Experimental Workflow for Ugi Library Synthesis
Caption: Workflow for Ugi-4CR library synthesis.
5.2. Experimental Workflow for Solid-Phase Library Synthesis
Caption: Solid-phase synthesis workflow.
5.3. Wnt/β-catenin Signaling Pathway and the Role of CK1
Application Notes and Protocols: Synthesis of Janus Kinase 3 (JAK3) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are integral to cytokine-mediated signaling via the JAK-STAT pathway. This family comprises four members: JAK1, JAK2, JAK3, and TYK2. The dysregulation of this signaling pathway has been implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies.[1][2][3] Specifically, JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes, making it a highly attractive therapeutic target.[4][5] The selective inhibition of JAK3 offers the potential for targeted immunosuppression with a reduced risk of side effects that can be associated with broader-acting agents, making it a focal point for treating conditions like rheumatoid arthritis, alopecia areata, and Crohn's disease.[6][7][8]
These application notes provide a comprehensive overview of the synthesis of a selective JAK3 inhibitor. It is important to note that a review of current scientific literature did not yield specific examples of 4-aminoisoxazole hydrochloride as a direct precursor in the synthesis of JAK3 inhibitors. Therefore, this document will focus on the well-documented synthesis of PF-06651600, a potent and selective covalent JAK3 inhibitor, which is based on a pyrrolo[2,3-d]pyrimidine scaffold.[6][9][10][11][12]
Synthesis of the Selective JAK3 Inhibitor: PF-06651600
PF-06651600 is distinguished by its covalent mechanism of action, targeting a unique cysteine residue (Cys909) within the JAK3 enzyme. This targeted interaction is the basis for its high selectivity over other members of the JAK family.[4][8][12] The synthetic route to PF-06651600 has been optimized from its initial discovery to a scalable process suitable for producing clinical-grade material.[6][9][10][11] The synthesis is centered around the preparation and subsequent coupling of key molecular fragments.
Core Synthetic Fragments:
-
A pyrrolo-pyrimidine core structure
-
A specifically substituted 6-methyl-3-amino piperidine
-
A reactive acrylamide functional group
Experimental Protocols: A Conceptual Synthesis of PF-06651600
The following protocol is a conceptual outline based on published scientific literature.[9][10][11] For precise, replicable experimental procedures, including specific quantities of reagents, reaction times, and temperatures, consulting the full, peer-reviewed publications is recommended.
Step 1: Synthesis of the Chiral Piperidine Intermediate
-
Hydrogenation of a Substituted Pyridine: The synthesis begins with the hydrogenation of a substituted pyridine precursor to yield a mixture of piperidine diastereoisomers. While initial synthetic routes employed costly catalysts like platinum(IV) oxide (PtO2), subsequent process development has identified more economical and efficient alternatives, such as 5% rhodium on carbon (Rh/C).[9][11]
-
Diastereomeric Salt Crystallization: To isolate the desired enantiomerically pure cis-isomer, a diastereomeric salt crystallization is performed. This technique is highly advantageous as it circumvents the need for chiral chromatography, which is often challenging to scale up for large-scale production.[9][11]
Step 2: Coupling of the Pyrrolo-pyrimidine Core and Piperidine Intermediate
-
The enantiomerically pure piperidine intermediate is chemically coupled with the pyrrolo-pyrimidine core.
Step 3: Formation of the Acrylamide Moiety
-
Amidation: The final key step is the introduction of the reactive acrylamide group. This is typically accomplished through an amidation reaction, often under Schotten-Baumann conditions.[9][11] To mitigate the risk of undesirable side reactions, such as Michael addition, a two-stage process involving a β-elimination of a 3-chloropropionamide intermediate is frequently utilized.[10]
Step 4: Crystallization and Salt Formation
-
To ensure long-term stability and to facilitate formulation into a final drug product, the active pharmaceutical ingredient (API) is often crystallized as a stable salt. In the case of PF-06651600, a tosylate (TsOH) salt (PF-06651600•TsOH) has been developed.[9]
Data Presentation
Table 1: Inhibitory Potency of Selected JAK Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Reference(s) |
| PF-06651600 | JAK3 | 57 ± 1.21 (reported as compound III-4) | [8] |
| Tofacitinib | Pan-JAK | Potent inhibitor of JAK1, JAK2, and JAK3 | [4] |
| Ruxolitinib | JAK1/2 | JAK1: 1.7-3.7, JAK2: 1.8-4.1, JAK3: 0.75-1.6 | [13] |
| Compound 3f | JAK1/2/3 | JAK1: 3.4, JAK2: 2.2, JAK3: 3.5 | [14] |
| Compound 17m | JAK1/2/3 | JAK1: 670, JAK2: 98, JAK3: 39 | [15] |
Table 2: Improvement in Overall Yield for PF-06651600 Synthesis
| Synthesis Generation | Key Methodological Features | Overall Yield | Reference(s) |
| First Generation | Utilized chiral Supercritical Fluid Chromatography (SFC) | 5% | [9][11] |
| Scalable Process | Eliminated chromatography in favor of diastereomeric salt crystallization | 14% | [9][11] |
Visualizations
Diagram 1: The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and the point of therapeutic intervention by JAK3 inhibitors.
Diagram 2: Synthetic Workflow for a JAK3 Inhibitor
Caption: A general experimental workflow for the synthesis of a selective JAK3 inhibitor.
Diagram 3: Logical Framework for JAK3 Inhibition
Caption: The logical progression from disease pathology to therapeutic outcome through JAK3 inhibition.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 7. scilit.com [scilit.com]
- 8. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Aminoisoxazole Hydrochloride in HIV-1 Protease Inhibitors: A Review of Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific inhibitors of this enzyme has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving the prognosis for individuals with HIV/AIDS.
The design of HIV-1 protease inhibitors often involves the use of various molecular scaffolds and functional groups that mimic the transition state of the natural substrate and establish crucial interactions within the enzyme's active site. The exploration of novel heterocyclic moieties as bioisosteric replacements for existing pharmacophores is a key strategy in the quest for inhibitors with improved potency, pharmacokinetic properties, and resistance profiles.
This document explores the potential application of 4-Aminoisoxazole hydrochloride in the development of HIV-1 protease inhibitors. However, a comprehensive review of the current scientific literature and patent landscape reveals a significant finding: there is no publicly available evidence to suggest that this compound has been specifically utilized as a building block or key intermediate in the synthesis of HIV-1 protease inhibitors.
While the isoxazole ring system has been investigated in the broader context of anti-HIV drug discovery, its specific application in the form of 4-aminosoxazole for protease inhibitors remains undocumented in peer-reviewed journals and patent filings. Research on isoxazole-containing compounds has been reported in the context of other anti-HIV mechanisms, such as in the development of 1,2,4-oxadiazole analogs with anti-HIV-1 activity.[1][2] However, these studies do not involve HIV-1 protease as the primary target nor do they utilize the 4-aminoisoxazole scaffold.
The core of many successful HIV-1 protease inhibitors, such as darunavir, relies on specific P1', P2', and P2 ligands that form extensive hydrogen bonding and van der Waals interactions with the protease backbone.[3][4][5][6][7][8][9] The strategy of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common approach to optimize these interactions and overcome drug resistance.[10][11][12][13] In principle, the 4-aminoisoxazole moiety could be considered as a potential bioisostere for other functionalities, such as the aminobenzensulfonamide group found in some inhibitors. However, without experimental data, this remains a theoretical proposition.
Hypothetical Application and Future Directions
Despite the current lack of documented applications, we can conceptualize a hypothetical workflow for how this compound could be integrated into the design and synthesis of novel HIV-1 protease inhibitors. This serves as a forward-looking perspective for researchers in the field.
Logical Workflow for Investigating 4-Aminoisoxazole in HIV-1 Protease Inhibitors
Caption: Hypothetical workflow for the development of HIV-1 protease inhibitors using 4-Aminoisoxazole.
Experimental Protocols (General)
While specific protocols for the synthesis of 4-aminoisoxazole-containing HIV-1 protease inhibitors are not available, the following are general, well-established protocols for the evaluation of HIV-1 protease inhibitors.
Protocol 1: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher separated by a cleavage site)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compound (dissolved in DMSO)
-
Known HIV-1 protease inhibitor (e.g., Darunavir) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 80 µL of HIV-1 protease solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Include controls: "no enzyme" (80 µL of assay buffer) and "enzyme only" (10 µL of DMSO).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the "enzyme only" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay
This protocol assesses the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
Human T-lymphoid cell line (e.g., MT-2 or CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)
-
Test compound
-
Positive control (e.g., Darunavir)
-
Reagent to quantify viral replication (e.g., p24 ELISA kit or a reporter gene assay)
-
96-well cell culture plates
Procedure:
-
Seed the T-lymphoid cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include controls: "cells only" (no virus, no compound) and "virus control" (cells and virus, no compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days.
-
After the incubation period, quantify the extent of viral replication in the culture supernatant using a p24 ELISA or by measuring the activity of a reporter gene.
-
Determine the percent inhibition of viral replication for each compound concentration relative to the virus control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to calculate the EC50 (50% effective concentration).
Data Presentation (Hypothetical)
Should research in this area be undertaken, the following table structure would be appropriate for summarizing the pharmacological data of novel 4-aminoisoxazole-containing HIV-1 protease inhibitors.
| Compound ID | P1' Ligand | P2' Ligand (with 4-Aminoisoxazole) | HIV-1 Protease IC50 (nM) | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| Hypothetical-1 | Isobutyl | 4-(4-Aminoisoxazolyl)benzenesulfonamide | Data | Data | Data | Data |
| Hypothetical-2 | Benzyl | 3-(4-Aminoisoxazolyl)benzenesulfonamide | Data | Data | Data | Data |
| Darunavir | Isobutyl | 4-Aminobenzenesulfonamide | Reference Value | Reference Value | Reference Value | Reference Value |
Conclusion
References
- 1. Synthesis and anti-HIV activity of a new isoxazole containing disubstituted 1,2,4-oxadiazoles analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir (Journal Article) | OSTI.GOV [osti.gov]
- 6. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of HIV-1 protease inhibitors with pyrrolidinones and oxazolidinones as novel P1'-ligands to enhance backbone-binding interactions with protease: synthesis, biological evaluation, and protein-ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement in Anti-HIV Drug Design | Encyclopedia MDPI [encyclopedia.pub]
Derivatization of the Amino Group of 4-Aminoisoxazole Hydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of 4-aminoisoxazole hydrochloride. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the isoxazole motif in a wide range of biologically active compounds.[1][2][3] The derivatization of the 4-amino group allows for the exploration of chemical space and the generation of novel molecules with potential therapeutic applications, including as kinase inhibitors.
Introduction
The isoxazole ring is a key pharmacophore found in numerous pharmaceuticals and biologically active compounds.[1] Derivatives of aminoisoxazoles have shown a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amino group at the 4-position of the isoxazole ring serves as a convenient handle for introducing a variety of functional groups, thereby enabling the synthesis of diverse chemical libraries for drug discovery and development. Common derivatization strategies include N-acylation, N-sulfonylation, and N-reductive amination, which allow for the modulation of the physicochemical and pharmacological properties of the parent molecule.
Derivatization Protocols
The following protocols are generalized procedures for the derivatization of the amino group of this compound. It is important to note that reaction conditions may require optimization for specific substrates and scales.
N-Acylation with Acyl Chlorides
N-acylation is a robust method for the synthesis of amides. The reaction of 4-aminoisoxazole with an acyl chloride in the presence of a base affords the corresponding N-acyl-4-aminoisoxazole.
Protocol:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base (2.2 equivalents), such as triethylamine or pyridine, to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
dot
N-Sulfonylation with Sulfonyl Chlorides
N-sulfonylation yields sulfonamides, which are important functional groups in many therapeutic agents.
Protocol:
-
Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of THF and water.
-
Base: Pyridine can act as both solvent and base. If using THF/water, add a base like sodium hydroxide (2.2 equivalents).
-
Sulfonylation: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 equivalents) portion-wise or dropwise.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: If pyridine is the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. If using an aqueous system, extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude sulfonamide by recrystallization or column chromatography.
dot
N-Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for forming C-N bonds and introducing alkyl groups to the nitrogen atom.[4] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Protocol:
-
Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 equivalent), the desired aldehyde or ketone (1.0-1.2 equivalents), and a base like triethylamine (1.1 equivalents) to free the amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. These reagents are preferred as they do not readily reduce the starting carbonyl compound.[5]
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
dot
Data Presentation
The following tables summarize expected outcomes for the derivatization of 4-aminoisoxazole based on typical yields for analogous reactions with aromatic amines. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: N-Acylation of this compound
| Acyl Chloride | Product | Expected Yield (%) | Analytical Data (Expected) |
| Acetyl chloride | N-(isoxazol-4-yl)acetamide | 70-90 | ¹H NMR, ¹³C NMR, MS |
| Benzoyl chloride | N-(isoxazol-4-yl)benzamide | 75-95 | ¹H NMR, ¹³C NMR, MS |
| 4-Methoxybenzoyl chloride | N-(isoxazol-4-yl)-4-methoxybenzamide | 70-90 | ¹H NMR, ¹³C NMR, MS |
Table 2: N-Sulfonylation of this compound
| Sulfonyl Chloride | Product | Expected Yield (%) | Analytical Data (Expected) |
| Benzenesulfonyl chloride | N-(isoxazol-4-yl)benzenesulfonamide | 60-85 | ¹H NMR, ¹³C NMR, MS |
| p-Toluenesulfonyl chloride | N-(isoxazol-4-yl)-4-methylbenzenesulfonamide | 65-90 | ¹H NMR, ¹³C NMR, MS |
| Methanesulfonyl chloride | N-(isoxazol-4-yl)methanesulfonamide | 50-75 | ¹H NMR, ¹³C NMR, MS |
Table 3: N-Reductive Amination of this compound
| Carbonyl Compound | Product | Expected Yield (%) | Analytical Data (Expected) |
| Benzaldehyde | N-benzylisoxazol-4-amine | 50-80 | ¹H NMR, ¹³C NMR, MS |
| Acetone | N-isopropylisoxazol-4-amine | 40-70 | ¹H NMR, ¹³C NMR, MS |
| Cyclohexanone | N-cyclohexylisoxazol-4-amine | 55-85 | ¹H NMR, ¹³C NMR, MS |
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 4-aminoisoxazole are promising scaffolds for the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-amino group can be derivatized to introduce moieties that interact with specific residues in the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote disease progression.
dot
The logical relationship for the application of these derivatives in drug development often follows a well-defined path from synthesis to biological evaluation.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 4. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Fused Isoxazole Heterocycles from 4-Aminoisoxazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused isoxazole heterocycles, valuable scaffolds in medicinal chemistry, utilizing 4-aminoisoxazole hydrochloride as a key starting material. The protocols are based on established synthetic strategies for analogous aminoazoles and have been adapted for this specific precursor.
Introduction
Fused isoxazole moieties are prevalent in a wide array of biologically active compounds, exhibiting therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. The use of readily available 4-aminoisoxazole as a building block offers a convergent approach to construct diverse fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. These notes detail the proposed synthetic routes, experimental procedures, and expected outcomes.
A critical initial step in utilizing this compound is its conversion to the free amine form, which possesses the requisite nucleophilicity for subsequent cyclization reactions. This is typically achieved by treatment with a suitable base.
General Workflow for Fused Heterocycle Synthesis
The overall synthetic strategy involves a two-step process: the initial neutralization of the hydrochloride salt followed by a cyclization reaction with an appropriate bifunctional electrophile to construct the fused ring system.
Caption: General workflow for the synthesis of fused isoxazoles.
Protocol 1: Synthesis of Isoxazolo[5,4-b]pyridines via Modified Friedländer Annulation
This protocol describes a proposed method for the synthesis of isoxazolo[5,4-b]pyridine derivatives from 4-aminoisoxazole and a 1,3-dicarbonyl compound, based on the principles of the Friedländer annulation.
Reaction Scheme
Caption: Synthesis of Isoxazolo[5,4-b]pyridines.
Experimental Protocol
Step 1: Neutralization of this compound
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base (e.g., 1M NaOH) dropwise with stirring until the pH of the solution is approximately 8-9.
-
The free 4-aminoisoxazole will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form Isoxazolo[5,4-b]pyridine
-
In a round-bottom flask equipped with a reflux condenser, combine the dried 4-aminoisoxazole (1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq), and a Lewis acid catalyst such as zinc chloride (ZnCl₂) (0.2 eq).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Analogous Reactions)
The following table summarizes yields for similar Friedländer syntheses of isoxazolopyridines reported in the literature.
| Starting 4-Aminoisoxazole Derivative | 1,3-Dicarbonyl Compound | Catalyst | Yield (%) |
| 4-Amino-5-benzoyl-isoxazole-3-carboxamide | Ethyl Acetoacetate | ZnCl₂ | 60-70 |
| 4-Amino-5-benzoyl-isoxazole-3-carboxamide | Diethyl Malonate | In(OTf)₃ | 65-75 |
| 4-Amino-5-benzoyl-isoxazole-3-carboxamide | Acetylacetone | ZnCl₂ | 55-65 |
Protocol 2: Synthesis of Isoxazolo[5,4-d]pyrimidines
This protocol outlines a proposed pathway for the synthesis of isoxazolo[5,4-d]pyrimidine derivatives, starting from 4-aminoisoxazole. The strategy involves an initial reaction with an orthoformate to form an intermediate which is then cyclized with an amine.
Reaction Scheme
Caption: Synthesis of Isoxazolo[5,4-d]pyrimidines.
Experimental Protocol
Step 1: Neutralization of this compound
Follow the procedure outlined in Protocol 1, Step 1.
Step 2: Formation of Ethoxymethyleneamino Intermediate
-
To a solution of dried 4-aminoisoxazole (1.0 eq) in an excess of triethyl orthoformate, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the excess triethyl orthoformate under reduced pressure to yield the crude ethoxymethyleneamino intermediate. This intermediate is often used in the next step without further purification.
Step 3: Cyclization to form Isoxazolo[5,4-d]pyrimidine
-
Dissolve the crude intermediate from Step 2 in a suitable solvent such as ethanol.
-
Add the desired primary amine (1.2 eq).
-
Heat the reaction mixture to reflux until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Quantitative Data (Analogous Reactions)
The table below presents typical yields for the synthesis of related fused pyrimidine systems.
| Starting Aminoazole | Cyclizing Agent | Amine | Yield (%) |
| 5-Amino-isoxazole-4-carboxamide | Diethyl Oxalate | Various primary amines | 50-70 |
| 5-Amino-3-methyl-4-isoxazolecarboxylic acid derivative | Triethyl Orthoformate | Methylamine | 60-80 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving heating should be conducted with appropriate caution and temperature monitoring.
Disclaimer: These protocols are proposed based on established chemical literature for similar compounds. Researchers should perform their own risk assessments and optimization studies for these specific reactions.
Application Notes and Protocols: 4-Aminoisoxazole Hydrochloride in Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]
The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, owing to its favorable physicochemical properties and diverse biological activities. While direct and detailed examples of the use of 4-aminoisoxazole hydrochloride as a starting building block for commercially or clinically advanced protein degraders are not extensively documented in publicly available literature, its structural motifs are of significant interest in the design of novel PROTACs. These application notes provide a comprehensive guide on the potential utilization of this compound and the broader isoxazole scaffold in the synthesis and evaluation of protein degraders, with a focus on targeting IRAK4 and BRD4.
General Structure of a PROTAC
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two ligands. The nature and length of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
This compound as a Versatile Building Block
This compound offers a versatile scaffold for the synthesis of protein degraders. The amino group provides a convenient handle for the attachment of linkers, which can then be connected to an E3 ligase ligand. The isoxazole ring itself can be a core component of the warhead targeting the protein of interest or can be part of the linker architecture.
Targeted Signaling Pathways
IRAK4 Signaling Pathway and PROTAC Intervention
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that plays a crucial role in the innate immune response. It acts downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[5][6][7] IRAK4 degraders offer a therapeutic advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its kinase and scaffolding functions.[4][5][7]
References
- 1. monash.edu [monash.edu]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Mild Synthesis of 4-Aminoisoxazole Hydrochloride
Welcome to the Technical Support Center for the mild synthesis of 4-Aminoisoxazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) related to this synthesis.
Synthesis Overview
The recommended mild synthesis of this compound is a two-step process starting from isoxazole. This method avoids the use of harsh reagents like fuming nitric acid and sulfuric acid, making it more suitable for larger-scale production.[1] The overall process involves:
-
Nitration: Isoxazole is nitrated at the 4-position using ammonium nitrate in a mixture of acetic acid and acetic anhydride to yield 4-nitroisoxazole.
-
Reduction: The resulting 4-nitroisoxazole is then reduced to 4-aminoisoxazole, which is subsequently converted to its hydrochloride salt. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).
Experimental Protocols
Protocol 1: Nitration of Isoxazole to 4-Nitroisoxazole
This protocol is adapted from a patented mild synthesis method.[1]
Materials:
-
Isoxazole
-
Acetic acid
-
Acetic anhydride
-
Ammonium nitrate
-
Ethyl acetate
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
While stirring, add ammonium nitrate in batches, maintaining the reaction temperature between 15-50 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain 4-nitroisoxazole as a pale yellow oily liquid.[1]
Safety Precautions:
-
Nitration reactions are exothermic and should be conducted with care, ensuring proper temperature control to avoid runaway reactions.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 2: Catalytic Hydrogenation of 4-Nitroisoxazole to this compound
This protocol details the reduction of 4-nitroisoxazole using palladium on carbon.[1]
Materials:
-
4-Nitroisoxazole
-
Ethanol
-
Concentrated hydrochloric acid
-
5% Palladium on carbon (Pd/C)
-
Glacial ethanol (for washing)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter apparatus (e.g., Buchner funnel with Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-nitroisoxazole in ethanol.
-
Add concentrated hydrochloric acid and 5% palladium on carbon to the solution. The weight-to-volume ratio of 4-nitroisoxazole to ethanol is typically 1:4, and the volume ratio of concentrated hydrochloric acid to ethanol is 1:50.[1]
-
Pressurize the vessel with hydrogen gas to 1.0-1.5 MPa.[1]
-
Heat the reaction mixture to 40-50 °C and stir vigorously for 10-14 hours, or until hydrogen uptake ceases.[1]
-
After the reaction is complete, cool the mixture to 0-10 °C.[1]
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying. Keep the filter cake wet with solvent or water during and after filtration.
-
Wash the filter cake with a small amount of glacial ethanol.
-
The filtrate contains the this compound. The product may precipitate upon cooling and can be collected by filtration.
Safety Precautions:
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all operations are carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place for handling flammable gases.
-
Palladium on carbon can be pyrophoric, especially after use and when dry. Handle the catalyst in an inert atmosphere when possible and never allow the filter cake to dry in the air. Quench the catalyst carefully with water after filtration.
-
Handle concentrated hydrochloric acid with appropriate care in a fume hood.
Data Presentation
Table 1: Summary of Yields for the Mild Synthesis of this compound
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | 4-Nitroisoxazole | Isoxazole | Ammonium nitrate, Acetic acid, Acetic anhydride | 53.5% - 75.7% | [1] |
| 2 | This compound | 4-Nitroisoxazole | 5% Pd/C, H₂, Ethanol, Conc. HCl | 67.8% | [1] |
Troubleshooting Guides
Nitration of Isoxazole
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Insufficient nitrating agent.- Low reaction temperature.- Deactivated nitrating agent. | - Ensure the correct stoichiometry of ammonium nitrate.- Maintain the reaction temperature within the recommended range (15-50 °C).- Use fresh, dry ammonium nitrate. |
| Formation of multiple products (poor regioselectivity) | - Reaction temperature is too high.- Incorrect ratio of acetic acid to acetic anhydride. | - Carefully control the reaction temperature, adding the nitrating agent slowly to manage the exotherm.- Optimize the solvent system. Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder nitrating agent. |
| Runaway reaction | - Poor temperature control.- Addition of nitrating agent is too fast. | - Use an ice bath to maintain the desired temperature.- Add ammonium nitrate in small portions over a longer period. |
| Difficulty in product isolation | - Incomplete reaction leading to a complex mixture.- Emulsion formation during extraction. | - Ensure the reaction has gone to completion using TLC.- To break emulsions, add brine or a small amount of a different organic solvent. |
Catalytic Hydrogenation of 4-Nitroisoxazole
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - Inactive catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning. | - Use fresh, high-quality Pd/C catalyst.- Ensure the hydrogenation apparatus is properly sealed and pressurized.- Purify the 4-nitroisoxazole starting material to remove potential catalyst poisons. |
| Formation of side products (e.g., azo or azoxy compounds) | - Incomplete reduction.- Low hydrogen pressure or temperature. | - Increase hydrogen pressure and/or reaction temperature within the recommended ranges.- Ensure efficient stirring to facilitate mass transfer.- The presence of these colored impurities often indicates the reaction has not gone to completion. |
| Dehalogenation (if applicable to derivatives) | - Catalyst is too active.- Prolonged reaction time. | - Use a less active catalyst or add a catalyst poison (e.g., quinoline) to selectively reduce the nitro group. |
| Difficulty filtering the catalyst | - Fine catalyst particles.- Clogging of the filter paper. | - Use a pad of Celite over the filter paper to aid filtration.- Dilute the reaction mixture with more solvent before filtration. |
| Product is not precipitating | - Product is too soluble in the reaction solvent.- Insufficient cooling. | - Concentrate the filtrate to a smaller volume.- Cool the filtrate in an ice bath or refrigerator for a longer period.- Add a non-polar co-solvent to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is this considered a "mild" synthesis method?
A1: Traditional methods for the nitration of isoxazole often employ a harsh mixture of fuming nitric acid and concentrated sulfuric acid.[1] This mixture is highly corrosive, strongly oxidizing, and can lead to dangerous exothermic reactions that are difficult to control, especially on a larger scale. The use of ammonium nitrate in acetic acid/acetic anhydride is a milder alternative that reduces these risks.[1]
Q2: Can I use a different reducing agent instead of Pd/C and hydrogen gas?
A2: While catalytic hydrogenation with Pd/C is a common and effective method for reducing nitro groups, other reducing agents can be used. These may include other metal catalysts (e.g., platinum, nickel) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. However, the choice of reducing agent may require significant optimization of reaction conditions, and the work-up procedure will be different. For instance, reductions with metals like tin or iron often require a basic work-up to remove metal salts.
Q3: My 4-nitroisoxazole intermediate is an oil. How can I be sure of its purity before proceeding to the reduction step?
A3: It is common for 4-nitroisoxazole to be an oily liquid.[1] To assess its purity, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). If significant impurities are detected, purification by column chromatography on silica gel may be necessary.
Q4: The final this compound product is colored. Is this normal?
A4: The patent describes this compound as a brown solid, so some color is expected.[1] However, a very dark color may indicate the presence of impurities, possibly from incomplete reduction (azo/azoxy compounds) or degradation. If high purity is required, recrystallization from a suitable solvent system can be attempted to improve the color and purity.
Q5: What is the role of acetic anhydride in the nitration step?
A5: Acetic anhydride reacts with the nitrating agent (in this case, derived from ammonium nitrate) to form acetyl nitrate in situ. Acetyl nitrate is a milder and more selective nitrating agent than nitric acid itself, which helps to control the reaction and improve the yield of the desired 4-nitroisoxazole.
Visualizations
Caption: Workflow for the mild synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
References
Technical Support Center: Scaling Up 4-Aminoisoxazole Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Aminoisoxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable and safer route involves a two-step process starting from isoxazole. The first step is the nitration of isoxazole to form 4-nitroisoxazole, followed by the catalytic hydrogenation of the nitro group to the amine and subsequent salt formation. This method avoids the use of highly corrosive and hazardous reagents like fuming nitric acid and sulfuric acid, which are common in older, less scalable methods.[1]
Q2: What are the main safety concerns when scaling up the nitration of isoxazole?
A2: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. When using ammonium nitrate in a mixture of acetic acid and acetic anhydride, it is crucial to maintain strict temperature control during the addition of the nitrating agent.[1] Poor temperature control can lead to the formation of byproducts and an uncontrolled increase in reaction rate and heat generation.
Q3: How can I monitor the progress of the nitration and hydrogenation reactions?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of both reactions. For the nitration step, you can track the disappearance of the isoxazole starting material and the appearance of the 4-nitroisoxazole product. Similarly, for the hydrogenation, you can monitor the conversion of 4-nitroisoxazole to 4-aminoisoxazole. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks of reaction completion.
Q4: What are the critical parameters to control during the catalytic hydrogenation of 4-nitroisoxazole?
A4: The key parameters to control during the hydrogenation step are:
-
Catalyst selection and loading: Palladium on carbon (Pd/C) is a commonly used catalyst. The loading needs to be optimized for efficient conversion without being excessive, which can lead to side reactions or be economically unviable.
-
Hydrogen pressure: The reaction is typically run under pressure to ensure sufficient hydrogen availability for the reduction.
-
Temperature: The reaction is exothermic, and temperature control is important to prevent side reactions and ensure the stability of the product.
-
Agitation: Efficient stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.
Q5: How should this compound be stored to ensure its stability?
A5: this compound should be stored in a well-closed container, protected from light and moisture. It is advisable to store it at a controlled room temperature or as specified by stability studies. As an amine hydrochloride salt, it is generally more stable than the free base, but it can still be susceptible to degradation, especially under high humidity and elevated temperatures.
Synthesis Pathway and Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a troubleshooting workflow for common issues encountered during the scale-up.
References
Technical Support Center: Purification of 4-Aminoisoxazole Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Aminoisoxazole hydrochloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar, salt-like compound such as this compound, polar protic solvents are often a good starting point. Ethanol, isopropanol, or mixtures of these alcohols with water are commonly used.[1] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample and purity requirements.[2]
Q2: How can I improve the yield of my recrystallization?
A2: Low yield is a common issue in recrystallization. To improve it, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[3] Excessive solvent will keep more of your product dissolved even after cooling.[4] Also, allow the solution to cool slowly to room temperature before placing it in an ice bath, as this promotes the formation of larger, purer crystals and maximizes recovery. Finally, minimize the amount of cold solvent used for washing the collected crystals.[2]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Using a lower-boiling point solvent or a different solvent system altogether may also be necessary.
Q4: How do I remove colored impurities during recrystallization?
A4: If your solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. Use about 1-2% of the solute's weight in charcoal. Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to the loss of your desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]- If the issue persists, the solvent can be completely removed by rotary evaporation and the recrystallization attempted with a different solvent.[4] |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.- Add a "seed crystal" of the pure compound to induce crystallization.[2] | |
| Crystal formation is too rapid | The solution is too concentrated or cooled too quickly. | - Reheat the solution and add a small amount of additional solvent.- Ensure the solution cools slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow the cooling process. |
| Low purity of the final product | Impurities were trapped in the crystal lattice due to rapid cooling. | - Redissolve the crystals in fresh, hot solvent and recrystallize, ensuring a slow cooling rate. |
| Insoluble impurities were not removed. | - If insoluble material is observed in the hot solution, perform a hot gravity filtration before cooling. | |
| The crystals were not washed properly. | - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature, observing for solubility. If it is insoluble or sparingly soluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.[2]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. Then, transfer the crystals to a watch glass and dry them in a drying oven at a moderate temperature or in a desiccator under vacuum.
Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its polar and ionic nature. Experimental verification is recommended.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Freely Soluble | The hydrochloride salt is ionic and will readily dissolve in water. |
| Methanol | Polar Protic | Soluble | A good solvent for many amine hydrochloride salts. |
| Ethanol | Polar Protic | Soluble | Often used for recrystallization of polar compounds and their salts.[1] |
| Isopropanol | Polar Protic | Moderately Soluble | Lower polarity than ethanol, may offer a better solubility profile for recrystallization. |
| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Less effective at solvating the ionic salt compared to protic solvents. |
| Ethyl Acetate | Moderately Polar Aprotic | Insoluble | The compound's polarity is too high for this ester solvent. |
| Dichloromethane | Nonpolar Aprotic | Insoluble | Ineffective at dissolving polar, ionic compounds. |
| Hexane | Nonpolar | Insoluble | A nonpolar solvent will not dissolve a polar salt. |
Visual Workflows
Caption: A workflow diagram for troubleshooting common issues during recrystallization.
Caption: Key factors that affect the outcome of a recrystallization experiment.
References
Technical Support Center: 4-Aminoisoxazole Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Aminoisoxazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and mild method for synthesizing this compound involves a two-step process. First, isoxazole undergoes nitration to form 4-nitroisoxazole. This is typically achieved using a mixture of acetic acid and acetic anhydride with the addition of ammonium nitrate. The second step involves the reduction of the nitro group in 4-nitroisoxazole to an amino group, followed by salt formation with hydrochloric acid. This reduction is often carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of ethanol and concentrated hydrochloric acid under heat and pressure.[1]
Q2: What are the potential sources of impurities in the synthesis of this compound?
Impurities in the synthesis of this compound can originate from several sources:
-
Starting Materials: Purity of the initial isoxazole and reagents like ammonium nitrate and hydrochloric acid is crucial.
-
Incomplete Reactions: Residual unreacted starting materials or intermediates, such as 4-nitroisoxazole, can be carried through the synthesis.
-
Side Reactions: The formation of isomers during the nitration step or other side reactions can lead to structural analogs of the desired product.
-
Degradation: The isoxazole ring can be susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH.[2]
-
Solvents: Residual solvents used during the reaction and purification steps can be present in the final product.
Troubleshooting Guide: Common Impurities and Solutions
This guide details common impurities that may be encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Impurity | Potential Cause | Troubleshooting and Mitigation Strategies |
| Residual 4-Nitroisoxazole | Incomplete reduction of the nitro group. | - Optimize Reduction Conditions: Increase reaction time, temperature, or pressure. Ensure proper catalyst activity and loading (e.g., 5% Pd/C).- Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the disappearance of the starting material.- Purification: Recrystallization of the final product can help remove residual 4-nitroisoxazole. |
| Isoxazole Isomers (e.g., 3-Aminoisoxazole, 5-Aminoisoxazole) | Non-selective nitration of the isoxazole ring. | - Control Nitration Temperature: Nitration is a highly exothermic reaction; maintaining a low and controlled temperature can improve regioselectivity.- Purification: Isomers can often be separated by column chromatography or fractional crystallization. Analytical techniques like NMR can help identify the specific isomers present.[3] |
| Degradation Products | Harsh reaction conditions (e.g., high temperature, strong acids/bases) can lead to the opening of the isoxazole ring.[2] | - Mild Reaction Conditions: Employ milder nitration and reduction conditions where possible.[1]- Control pH: Avoid extreme pH values during workup and purification steps. |
| Residual Solvents (e.g., Acetic Acid, Ethanol, Ethyl Acetate) | Inefficient removal of solvents during the final isolation and drying steps. | - Thorough Drying: Dry the final product under vacuum at an appropriate temperature to remove volatile solvents.- Solvent Selection: Choose solvents with lower boiling points for easier removal. |
Experimental Protocols
Synthesis of 4-Nitroisoxazole
-
Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride in a reaction vessel.
-
Cool the mixture in an ice bath to maintain a controlled temperature.
-
Slowly add ammonium nitrate in batches to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to proceed until completion, monitoring by TLC.
-
Pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole.[1]
Synthesis of this compound
-
In a pressure vessel, combine 4-nitroisoxazole, ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.
-
Heat and pressurize the vessel to carry out the reduction reaction.
-
Monitor the reaction for completeness.
-
After the reaction is complete, cool the mixture to 0-10 °C.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Wash the filtered solid with cold ethanol to obtain this compound.[1]
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The retention times of known impurities can be confirmed by injecting reference standards.[4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: Troubleshooting workflow for impurity analysis.
References
- 1. CN112457268A - Mild this compound synthesis method - Google Patents [patents.google.com]
- 2. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Nitration of 4-Aminoisoxazole Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-aminoisoxazole hydrochloride. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction of this compound is resulting in a very low yield of the desired 4-amino-3-nitroisoxazole. What are the likely causes?
A1: Low yields are a common issue in the nitration of electron-rich heterocyclic amines. The primary causes often include:
-
Degradation of the starting material: 4-Aminoisoxazole is sensitive to strong oxidizing acids. The use of harsh nitrating conditions, such as a mixture of concentrated sulfuric acid and fuming nitric acid, can lead to the decomposition of the isoxazole ring and the formation of tar-like byproducts.[1]
-
Oxidation of the amino group: The amino group is susceptible to oxidation by nitric acid, which can lead to the formation of nitroso compounds or other degradation products, reducing the amount of starting material available for the desired nitration.
-
Over-nitration: Under forcing conditions, the initial product, 4-amino-3-nitroisoxazole, can undergo a second nitration to yield 4-amino-3,5-dinitroisoxazole.
-
Suboptimal reaction temperature: Nitration reactions are typically highly exothermic. Poor temperature control can accelerate side reactions and decomposition.
Q2: I am observing a dark brown or black coloration in my reaction mixture, and I'm having difficulty isolating a pure product. What does this indicate?
A2: The formation of dark, insoluble materials (tars) is a strong indicator of substrate and/or product decomposition. This is often due to the strong oxidizing nature of the nitrating mixture and the inherent sensitivity of the 4-aminoisoxazole ring system to aggressive electrophilic conditions.[1] Improving temperature control and considering a milder nitrating agent can help mitigate this issue.
Q3: How can I minimize the formation of the dinitrated byproduct (4-amino-3,5-dinitroisoxazole)?
A3: To reduce the likelihood of over-nitration, you should consider the following strategies:
-
Use a milder nitrating agent: Instead of a mixture of sulfuric and fuming nitric acid, a system of ammonium nitrate in acetic acid and acetic anhydride can be employed for a more controlled reaction.[1]
-
Precise control of stoichiometry: Use a minimal excess of the nitrating agent.
-
Lower reaction temperature: Maintaining a low and constant temperature throughout the addition of the nitrating agent and the subsequent reaction time will disfavor the second nitration, which typically requires more energy.
-
Shorter reaction time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to an acceptable level.
Q4: Are there any specific safety precautions I should take during the nitration of this compound?
A4: Yes, this reaction can be hazardous. Key safety precautions include:
-
Exothermic reaction: The nitration is highly exothermic and has the potential for a runaway reaction.[1] The reaction should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves).
-
Strong acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care.
-
Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to ice water to dissipate the heat and dilute the strong acids. Never add water to the concentrated acid mixture.
-
Gas evolution: The reaction may produce toxic nitrogen dioxide (NO₂) gas, which is a reddish-brown gas.[2] Ensure adequate ventilation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the nitration of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | 1. Use a milder nitrating agent: Consider replacing the H₂SO₄/HNO₃ mixture with ammonium nitrate in acetic acid/acetic anhydride.[1] 2. Lower the reaction temperature: Maintain a temperature of 0-5 °C or lower during the addition of the nitrating agent and for the duration of the reaction. 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as a reasonable amount of product has formed, before significant degradation occurs. |
| Incomplete Reaction | 1. Increase reaction time or temperature slightly: If using milder conditions, a modest increase in reaction time or a slight, controlled increase in temperature may be necessary. Monitor carefully to avoid the onset of degradation. 2. Ensure adequate mixing: Vigorous stirring is essential to ensure proper contact between the reactants. |
| Loss during Workup | 1. Check the pH during extraction: Ensure the aqueous layer is sufficiently basic to deprotonate the amino group of the product, allowing for efficient extraction into an organic solvent. 2. Use a suitable extraction solvent: Ethyl acetate or dichloromethane are commonly used. Ensure a sufficient volume and number of extractions are performed. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Over-nitration | 1. Reduce the amount of nitrating agent: Use a stoichiometric amount or a very slight excess of the nitrating agent. 2. Lower the reaction temperature: This will disfavor the second nitration. 3. Shorten the reaction time. |
| Oxidation of the Amino Group | 1. Protect the amino group: While this adds extra steps, acetylation of the amino group prior to nitration can prevent its oxidation. The acetyl group can be removed by hydrolysis after the nitration step. 2. Use a milder nitrating agent. |
| Ring Cleavage | 1. Employ less harsh conditions: Avoid high temperatures and highly concentrated acids. A milder nitrating system is the best approach to prevent ring opening. |
Potential Byproducts in the Nitration of this compound
The following table summarizes the likely byproducts that may be formed during the nitration reaction.
| Byproduct Name | Chemical Structure | Reason for Formation | Appearance in Reaction Mixture |
| 4-Amino-3,5-dinitroisoxazole | ![]() | Over-nitration of the desired product under harsh conditions. | May co-crystallize with the desired product. |
| 4-Nitrosoisoxazole derivatives | ![]() | Oxidation of the amino group by the nitrating agent. | Often colored (yellow to brown). |
| Tar/Polymeric materials | Not a single structure | Decomposition and polymerization of the isoxazole ring and/or starting material under strong acid and oxidative conditions.[1] | Dark brown to black insoluble solid or oil. |
| Unreacted 4-Aminoisoxazole | ![]() | Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time. | Will be present in the final mixture if the reaction does not go to completion. |
| Ring-opened products | Various possible structures | Cleavage of the N-O bond in the isoxazole ring under harsh reaction conditions. | May be soluble and difficult to separate from the desired product. |
Experimental Protocols
Recommended Protocol for the Nitration of this compound (Milder Conditions)
This protocol is designed to minimize byproduct formation by using a less aggressive nitrating agent.
Materials:
-
This compound
-
Acetic acid
-
Acetic anhydride
-
Ammonium nitrate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of acetic acid and acetic anhydride (e.g., 3:1 v/v).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve ammonium nitrate (1.1 eq) in a minimal amount of acetic acid.
-
Slowly add the ammonium nitrate solution dropwise to the cooled solution of this compound, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Reaction pathway for the nitration of this compound, illustrating the formation of the desired product and potential byproducts.
Caption: A troubleshooting workflow for diagnosing and addressing common issues in the nitration of this compound.
References
Technical Support Center: Synthesis of 4-Aminoisoxazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Aminoisoxazole hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the two-step synthesis of this compound is low. What are the most common causes?
Low overall yield in this synthesis typically stems from issues in either the nitration of isoxazole to form 4-nitroisoxazole or the subsequent reduction to this compound. Key areas to investigate include:
-
Inefficient Nitration: The choice of nitrating agent and reaction conditions are critical. Traditional methods using strong acids like fuming nitric acid can lead to side reactions and lower yields.
-
Poor Yield in Reduction: The catalytic reduction of the nitro group is sensitive to catalyst quality, hydrogen pressure, and potential catalyst poisoning.
-
Purification Losses: this compound can be challenging to isolate, and significant product loss can occur during workup and purification steps.
Q2: I am experiencing a low yield (around 50-55%) in the first step, the nitration of isoxazole. How can I improve this?
A yield of 50-55% is common with traditional nitration methods using fuming nitric acid. To improve the yield of 4-nitroisoxazole, consider the following:
-
Adopt a Milder Nitration Protocol: A method utilizing ammonium nitrate in a mixed solvent of acetic acid and acetic anhydride has been shown to significantly increase the yield to around 75.7%[1]. This method avoids the harsh conditions of strong acid nitration, reducing side product formation.
-
Temperature Control: Carefully control the temperature during the addition of the nitrating agent. Exothermic reactions can lead to unwanted byproducts. For the milder ammonium nitrate method, maintaining a temperature of 30-40°C is recommended[1].
-
Reagent Quality: Ensure all reagents, especially the isoxazole starting material, are pure and dry.
Q3: The second step, the reduction of 4-nitroisoxazole, is giving me a low yield. What should I troubleshoot?
For the catalytic hydrogenation of 4-nitroisoxazole, several factors can impact the yield:
-
Catalyst Activity: Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure it is not old or deactivated. The typical loading is 5% Pd/C[1].
-
Hydrogen Pressure: The reaction requires pressurization. A pressure of 1.0-1.5 MPa is recommended for efficient reduction[1]. Ensure your reaction setup can safely handle this pressure.
-
Reaction Time and Temperature: A reaction time of 10-14 hours at a temperature of 40-50°C is suggested for complete conversion[1]. Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time.
-
Solvent: Ethanol is a suitable solvent for this reduction[1].
-
Acidic Conditions: The presence of concentrated hydrochloric acid is necessary for the formation of the hydrochloride salt in situ[1].
Q4: Are there alternative synthesis strategies if I cannot optimize the nitration/reduction pathway?
Yes, other synthetic routes for aminoisoxazoles exist, which may be suitable depending on available starting materials and laboratory capabilities. One common alternative is the [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an appropriate dipolarophile. While versatile, achieving the desired 4-amino substitution pattern can be challenging due to regioselectivity issues[2].
Q5: What are common impurities I should look out for, and how can I minimize them?
-
Nitration Step: Over-nitration or nitration at other positions of the isoxazole ring can occur, especially with harsh nitrating agents. Using milder conditions can minimize these impurities[1]. Incomplete reaction will leave unreacted isoxazole.
-
Reduction Step: Incomplete reduction will result in the presence of 4-nitroisoxazole in your final product. Other potential byproducts can arise from side reactions involving the nitro group.
-
Purification: Proper purification is crucial. After the reduction, cooling the reaction mixture to 0-10°C and filtering is a key step. Washing the solid product with a small amount of cold glacial ethanol can help remove impurities[1].
Data Presentation
The following table summarizes the quantitative data on the yields of the two-step synthesis of this compound using different nitration methods.
| Step | Method | Reagents | Yield (%) | Reference |
| 1. Nitration | Mild Conditions | Isoxazole, Acetic Acid, Acetic Anhydride, Ammonium Nitrate | 75.7 | [1] |
| Traditional | Isoxazole, Acetic Acid, Fuming Nitric Acid | 53.5 | [1] | |
| 2. Reduction | Catalytic Hydrogenation | 4-Nitroisoxazole, Ethanol, Conc. HCl, 5% Pd/C | 67.8 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroisoxazole (Mild Conditions)
-
In a suitable reaction vessel, dissolve 20g of isoxazole in a mixed solvent of 140g of acetic acid and 10g of acetic anhydride[1].
-
While maintaining the temperature between 30-40°C, add 8g of ammonium nitrate in batches[1].
-
After the reaction is complete (monitor by TLC), pour the reaction mixture into ice water[1].
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole as a light yellow oily liquid[1].
Protocol 2: Synthesis of this compound
-
In a pressure reactor, combine 25g of 4-nitroisoxazole, 100ml of ethanol, 2ml of concentrated hydrochloric acid, and 1.25g of 5% palladium on carbon[1].
-
Heat the mixture to 40-50°C and pressurize with hydrogen to 1.0-1.5 MPa[1].
-
Maintain these conditions for 12 hours, or until the reaction is complete[1].
-
Cool the reaction mixture to 0-10°C[1].
-
Filter the mixture to collect the solid product.
-
Wash the solid with a small amount of glacial ethanol to yield this compound[1].
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
References
Technical Support Center: 4-Aminoisoxazole Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoisoxazole hydrochloride, particularly in reactions involving strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4-Aminoisoxazole when using a strong base?
A1: 4-Aminoisoxazole has two primary acidic protons that can be abstracted by a strong base: the proton on the amino group (N-H) and the proton at the C5 position of the isoxazole ring (C-H). The N-H proton is generally more acidic and will be deprotonated first by most strong bases to form an amide anion. Deprotonation at the C5 position is also possible, especially with stronger bases or if the amino group is protected, leading to a carbanionic species. The hydrochloride salt must be neutralized by a base before deprotonation of the free amine can occur.
Q2: What are the most common strong bases used with 4-Aminoisoxazole?
A2: Common strong bases include organolithium reagents like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and alkali metal hydrides such as sodium hydride (NaH). The choice of base can influence the selectivity of deprotonation and the profile of side reactions.
Q3: What is the main expected side reaction when treating 4-Aminoisoxazole with a strong base?
A3: The most significant side reaction is the cleavage of the isoxazole ring. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including nucleophilic attack by strong bases or reductive conditions. This can lead to the formation of various open-chain byproducts.
Q4: Can over-alkylation occur after N-deprotonation and subsequent reaction with an alkylating agent?
A4: While less common than with more nucleophilic amines, dialkylation at the nitrogen is a potential side reaction if an excess of the alkylating agent is used or if the mono-alkylated product is more reactive than the starting material.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired N-Substituted Product
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting material.
-
A complex mixture of products is observed with little of the desired compound.
-
Formation of a dark, insoluble tar-like substance.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Verify Base Activity: Titrate organolithium bases (e.g., n-BuLi) before use to determine the exact concentration. - Use a Stronger Base: If using NaH, consider switching to n-BuLi or LDA, which are stronger bases. - Increase Base Equivalents: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of the amino group after neutralization of the HCl salt. Note that 2 equivalents of base are needed to deprotonate the hydrochloride salt. |
| Isoxazole Ring Opening | - Lower Reaction Temperature: Perform the deprotonation and subsequent alkylation at low temperatures (e.g., -78 °C) to minimize ring cleavage. - Slow Addition of Reagents: Add the strong base and the electrophile slowly to control the reaction exotherm. - Choice of Base: In some cases, a less nucleophilic, sterically hindered base like LDA might be preferable to a more nucleophilic one like n-BuLi to reduce direct attack on the ring. |
| Poor Solubility | - Solvent Selection: Ensure 4-Aminoisoxazole (as the free base) is fully dissolved. THF is a common solvent. For NaH reactions, DMF or DMSO can be used, but be aware of potential side reactions with these solvents at higher temperatures. |
| Reagent Incompatibility | - Check Electrophile Stability: Ensure the alkylating agent is stable to the strong base under the reaction conditions. |
Issue 2: Formation of a Major, Unidentified Byproduct
Symptom:
-
A significant peak in the LC-MS or a prominent spot on the TLC plate that does not correspond to the starting material or the desired product.
Possible Causes & Solutions:
| Byproduct Type | Identification & Prevention |
| Ring-Opened Products | - Characterization: These byproducts may appear as β-ketonitriles or related structures. Characterize by NMR and MS. - Prevention: As with low yield issues, use lower temperatures and careful reagent addition to suppress ring opening. |
| C5-Alkylated Product | - Identification: The mass will be the same as the N-alkylated product. Distinguish using 2D NMR techniques (HMBC, NOESY). - Prevention: Use of a less strong base or protection of the amino group can favor C-alkylation. To favor N-alkylation, deprotonate at low temperature before adding the electrophile. |
| Dialkylated Product | - Identification: The mass will be higher than the mono-alkylated product. - Prevention: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. Add the alkylating agent slowly to the deprotonated amine. |
Experimental Protocols
General Protocol for N-Alkylation using n-Butyllithium
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (Nitrogen or Argon).
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous THF (0.1-0.5 M) at -78 °C (dry ice/acetone bath), add n-butyllithium (2.1 equiv) dropwise.
-
Deprotonation: Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.0 equiv) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Reaction Pathways
Caption: Troubleshooting workflow for reactions of 4-Aminoisoxazole HCl with strong bases.
Caption: Potential reaction pathways of 4-Aminoisoxazole with a strong base and an electrophile.
Stability of 4-Aminoisoxazole hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Aminoisoxazole hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of 4-Aminoisoxazole and how does this affect its stability in aqueous solutions?
A1: The predicted pKa of 4-Aminoisoxazole is approximately 1.88.[1] This indicates that the amino group is protonated at pH values below 1.88. In its hydrochloride salt form, the compound is already protonated. The stability of this compound in aqueous solution is expected to be pH-dependent. At neutral and alkaline pH, the free base form will be more prevalent, which may have different stability characteristics compared to the protonated form.
Q2: How does pH influence the degradation of the isoxazole ring in related compounds?
A2: Studies on N-substituted 4-aminoisoxazole derivatives have shown that the isoxazole ring can be susceptible to both acidic and basic hydrolysis. For instance, in some derivatives, maximum stability is observed in the neutral pH region, with specific acid and base catalysis promoting degradation at lower and higher pH values, respectively.[2]
Q3: What are the likely degradation pathways for 4-Aminoisoxazole in aqueous solutions?
A3: While specific degradation pathways for this compound have not been detailed in the available literature, hydrolysis of the isoxazole ring is a potential route. This could lead to the formation of smaller, more soluble fragments. The degradation pathway is likely influenced by pH and temperature.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure maximum stability, it is recommended to store aqueous solutions of this compound in a cool, dark place.[1] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or below is recommended.[1] It is also crucial to control the pH of the solution, ideally maintaining it in the neutral range where related compounds have shown maximum stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low assay results for this compound in solution. | Degradation of the compound due to improper pH, high temperature, or exposure to light. | 1. Verify the pH of your aqueous solution. Adjust to a neutral pH if necessary.2. Ensure solutions are prepared fresh and stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).3. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | 1. Attempt to identify the degradation products using techniques like LC-MS.2. Re-evaluate the storage conditions and formulation of your solution to minimize degradation.3. If using a buffered solution, ensure the buffer components are not catalyzing the degradation. |
| Precipitation of the compound from the aqueous solution. | Poor solubility at the prepared concentration or pH. The solubility of this compound in water has not been extensively documented. | 1. Determine the solubility of this compound in your specific aqueous system before preparing stock solutions.2. Consider using a co-solvent if higher concentrations are required, but verify its compatibility and impact on stability.3. Adjusting the pH might improve solubility, but the effect on stability must be considered. |
Data Presentation
Table 1: Physicochemical Properties of 4-Aminoisoxazole
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂O | [3] |
| Molecular Weight | 84.08 g/mol | [1] |
| Predicted pKa | 1.88 ± 0.10 | [1] |
| Appearance | Yellow to brown Liquid | [1] |
Note: The properties listed are for the free base, 4-Aminoisoxazole. The hydrochloride salt will have a different molecular weight and may exhibit different physical properties.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Aqueous Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- HPLC-grade water
- pH buffers (e.g., phosphate, citrate)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Prepare a stock solution of this compound in HPLC-grade water at a known concentration.
- Prepare buffered aqueous solutions at various pH levels (e.g., pH 3, 5, 7, 9).
- Dilute the stock solution with each buffered solution to the desired final concentration for the stability study.
3. Stability Study Conditions:
- Store aliquots of each prepared solution under different conditions:
- Temperature: 25°C (room temperature), 40°C (accelerated), 4°C (refrigerated).
- Light: Protected from light (amber vials) and exposed to light.
- Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. HPLC Analysis:
- Analyze the samples using a validated HPLC method. A typical starting point could be:
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: To be determined by UV-Vis scan of this compound.
- Quantify the peak area of this compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Hypothetical Degradation Pathway for 4-Aminoisoxazole in Aqueous Solution.
References
Technical Support Center: Palladium Removal from 4-Aminoisoxazole Hydrochloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium from reactions involving the synthesis of 4-Aminoisoxazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources and forms of palladium residue in this compound synthesis?
A1: The most common source of palladium contamination arises from the use of palladium-on-carbon (Pd/C) catalysts in the reduction of a nitro-isoxazole precursor to 4-Aminoisoxazole.[1] The reaction is typically carried out in an acidic medium, often with ethanol and hydrochloric acid.[2] While the bulk of the palladium is in a heterogeneous solid form (Pd/C), leaching of soluble palladium species (Pd(II) ions) into the reaction mixture can occur under these acidic conditions.[3][4]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the FDA and EMA have stringent limits for elemental impurities in APIs.[3][4] The permitted daily exposure (PDE) for palladium is a key factor in determining acceptable concentration limits, which are often in the low parts-per-million (ppm) range.[5] It is crucial to consult the latest ICH Q3D guidelines for specific limits based on the drug product's dosage and route of administration.[3]
Q3: What are the primary methods for removing residual palladium?
A3: The main strategies for palladium removal include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as thiol- or trimercaptotriazine (TMT)-functionalized silica or polymers.[6][7] Activated carbon is also a common adsorbent.[6]
-
Crystallization: Purifying the this compound by crystallization can leave palladium impurities in the mother liquor.[5]
-
Filtration: Simple filtration can remove the heterogeneous Pd/C catalyst, but it will not remove leached, soluble palladium species.[8]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into a separate phase.
Q4: How do I choose the best palladium removal method for this compound?
A4: The choice of method depends on several factors:
-
The form of palladium: Heterogeneous Pd/C can be removed by filtration, while soluble palladium requires scavengers or crystallization.
-
Solubility: this compound is a polar salt, likely soluble in polar solvents like water, ethanol, and methanol. The chosen purification solvent must solubilize the product while allowing for effective removal of the palladium species.
-
Product stability: The chosen method should not degrade the this compound.
-
Cost and scalability: For larger-scale production, the cost and ease of implementation of the removal method are important considerations.
Troubleshooting Guides
Issue 1: Ineffective Palladium Removal with Scavengers
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | The nitrogen atom in the isoxazole ring can coordinate with palladium, making it less available for some scavengers. Thiol-based scavengers (e.g., SiliaMetS Thiol) or TMT-based scavengers are generally effective for both Pd(0) and Pd(II) species.[7] It is advisable to screen a small panel of scavengers to find the most effective one. |
| Suboptimal Scavenging Conditions | The efficiency of scavenging can be affected by solvent, temperature, and time. For polar compounds like this compound, polar aprotic solvents like DMF or NMP have been shown to be effective for scavenging.[6] Experiment with increasing the temperature (e.g., to 40-60 °C) and reaction time to improve scavenger performance. |
| Insufficient Scavenger Amount | The amount of scavenger should be in excess relative to the amount of residual palladium. A typical starting point is to use a 5-10 fold weight excess of scavenger to the estimated amount of palladium. |
| Palladium-Product Complexation | The amine group on the isoxazole ring could form a stable complex with palladium. Consider adjusting the pH of the solution or adding a competing ligand to disrupt this interaction before adding the scavenger. |
Issue 2: Significant Product Loss During Purification
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Activated Carbon | Activated carbon can adsorb the desired product along with the palladium.[6] Minimize the amount of activated carbon used and screen different grades. Ensure the product is highly soluble in the chosen solvent to reduce its affinity for the carbon surface. |
| Co-precipitation with Palladium | During crystallization, palladium species may co-precipitate with the this compound. To mitigate this, consider adding a chelating agent to the crystallization solvent to keep the palladium in the mother liquor. |
| Product Adsorption onto Scavenger | Some product may be lost due to adsorption onto the solid scavenger. After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product. |
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Thiol-based (e.g., SiliaMetS Thiol) | -SH | Pd(0), Pd(II) | High efficiency, good for a wide range of palladium species.[7] | Can sometimes be sensitive to oxidation. |
| TMT-based (e.g., MP-TMT) | Trimercaptotriazine | Pd(0), Pd(II) | Very high affinity for palladium, effective in various solvents.[6] | Can be more expensive than other options. |
| Amine-based | -NH2, -NHR | Pd(II) | Can be effective for ionic palladium. | Less effective for Pd(0) species. |
| Activated Carbon | N/A | Pd(0), Pd(II) | Low cost, readily available. | Can lead to significant product loss due to non-specific adsorption.[6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable polar solvent (e.g., ethanol, methanol, or a mixture with water) to a concentration of 5-10% (w/v).
-
Scavenger Addition: Add a thiol-based scavenger (e.g., SiliaMetS Thiol) at a loading of 5-10 times the weight of the estimated residual palladium.
-
Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 4-24 hours. Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., by ICP-MS).
-
Filtration: Once the palladium level is acceptable, filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Palladium Quantification by ICP-MS
-
Sample Preparation: Accurately weigh a sample of the purified this compound. For polar hydrochloride salts, microwave-assisted acid digestion is a suitable preparation method.[9][10] A typical procedure involves digesting the sample in a mixture of concentrated nitric acid and hydrochloric acid.[9]
-
Dilution: After digestion, the sample is diluted with deionized water to a suitable concentration for ICP-MS analysis. For some elements, a two-step dilution with a stabilizing agent like thiourea may be necessary.[10]
-
Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument to determine the palladium concentration.
-
Standard Preparation: Prepare a series of palladium standards in a matrix that matches the sample matrix (i.e., containing similar acid concentrations) to generate a calibration curve.[2]
Mandatory Visualization
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Palladium Standard For ICP, 1000μg/mL in 10% HCl, Assurance Grade, SPEX CertiPrep™ | Fisher Scientific [fishersci.ca]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of 4-Aminoisoxazole Hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 4-Aminoisoxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when derivatizing this compound? A1: The primary challenge stems from the starting material being a hydrochloride salt. The amino group is protonated (-NH3+), rendering it non-nucleophilic. Therefore, a crucial first step in any derivatization, such as N-acylation, is the in-situ neutralization of the salt to free the amine (-NH2) for reaction.
Q2: Why is a base necessary for the N-acylation of this compound? A2: A base is required for two main reasons. First, it neutralizes the hydrochloride salt to deprotonate the amino group, making it nucleophilic. Second, when using common acylating agents like acyl halides or anhydrides, an acid byproduct (e.g., HCl) is generated during the reaction. This acid must be neutralized by the base to prevent it from protonating the starting amine and halting the reaction.[1]
Q3: Which bases are suitable for this reaction? A3: Non-nucleophilic organic bases are typically preferred. Common choices include tertiary amines like triethylamine (TEA) or pyridine. At least two equivalents of the base are theoretically required: one to neutralize the hydrochloride salt and one to scavenge the acid byproduct from the acylation. In practice, a slight excess is often used.
Q4: How does the choice of solvent affect the derivatization? A4: The solvent is critical for ensuring all reactants are in solution and for influencing reaction rates. Aprotic solvents that do not react with the acylating agent are standard. Dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF) are common choices.[1][2] The solubility of the hydrochloride salt and the final product should be considered when selecting a solvent.
Q5: What are the most common acylating agents for derivatizing the amino group? A5: Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are highly reactive and commonly used acylating agents.[1] For less reactive systems or when milder conditions are required, carboxylic acids can be used, but they necessitate activation with a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like DMAP (4-Dimethylaminopyridine).[3][4]
Q6: My reaction is slow or incomplete. What parameters can I adjust? A6: To improve reaction kinetics, you can:
-
Increase Temperature: While many acylations proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the rate.[2][5] However, be cautious of potential side reactions or degradation at higher temperatures.[5][6]
-
Increase Reagent Concentration: Using a slight excess (e.g., 1.1-1.5 equivalents) of the acylating agent can help drive the reaction to completion.[1]
-
Add a Catalyst: For less reactive systems, a catalytic amount of DMAP can significantly accelerate the acylation.[1][3]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1][3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The amine hydrochloride was not fully neutralized, or the acid byproduct was not scavenged. | 1. Use at least 2 equivalents of base (e.g., triethylamine). Consider adding a slight excess (e.g., 2.2 eq). |
| 2. Inactive Acylating Agent: The acyl chloride or anhydride has been hydrolyzed by atmospheric moisture. | 2. Use a fresh bottle of the acylating agent or distill it before use. Handle under inert atmosphere (N₂ or Ar). | |
| 3. Low Reaction Temperature/Short Time: The reaction has not proceeded to completion.[5] | 3. Allow the reaction to stir longer at room temperature or gently heat to 40-50°C. Monitor progress by TLC.[5][7] | |
| Multiple Products / Side Reactions | 1. Di-acylation: Under harsh conditions, the isoxazole ring nitrogen might react. | 1. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). Avoid a large excess of the acylating agent. |
| 2. Ring Cleavage: The isoxazole ring can be unstable under harsh basic or nucleophilic conditions.[2] | 2. Use a non-nucleophilic base like triethylamine instead of stronger bases. Avoid prolonged heating. Perform the workup under neutral conditions.[3] | |
| 3. Degradation of Starting Material/Product: High temperatures can cause decomposition.[6] | 3. Run the reaction at the lowest effective temperature. | |
| Starting Material Remains Unreacted | 1. Poor Solubility: The this compound or the base salt is not soluble in the chosen solvent. | 1. Try a different aprotic solvent (e.g., switch from DCM to THF or acetonitrile) or use a solvent mixture. |
| 2. Low Reactivity: The chosen acylating agent is not reactive enough. | 2. Switch from an anhydride to a more reactive acyl chloride.[1] Add a catalyst like DMAP.[3] | |
| 3. Reaction Not Quenched Properly: During workup, acidic conditions may revert the product to the starting material if the amide bond is labile. | 3. Use a mild aqueous quench (e.g., saturated sodium bicarbonate solution) and ensure the product is stable under the extraction conditions. |
Optimization of Reaction Parameters
The optimal conditions for derivatization are highly dependent on the specific substrate and acylating agent used. A systematic approach to optimization is recommended.
| Parameter | Variable | Considerations & Recommendations |
| Base | Triethylamine, Pyridine, DIPEA | Start with 2.2 equivalents of Triethylamine. Pyridine can act as both a base and a catalyst but can be harder to remove. |
| Solvent | DCM, THF, Acetonitrile, Chloroform | DCM is often a good starting point due to its inertness and ease of removal.[1] If solubility is an issue, consider THF or acetonitrile.[2] |
| Temperature | 0 °C, Room Temperature (RT), 40-60 °C | Start the reaction by adding the acylating agent at 0 °C to control the initial exotherm, then allow it to warm to room temperature.[1] Gentle heating may be required for less reactive partners.[2][8] |
| Acylating Agent | Acyl Chloride, Acid Anhydride, Carboxylic Acid + Coupling Agent | Acyl chlorides are generally the most reactive.[1] Use 1.05-1.2 equivalents. For sensitive substrates, consider using an acid with EDC/DMAP.[3] |
| Reaction Time | 1 - 24 hours | Monitor the reaction by TLC every 1-2 hours initially. Some reactions may require stirring overnight for full conversion.[3][9] |
Experimental Protocols
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol provides a general procedure for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) to the mixture. Stir for 15-20 minutes at 0 °C.
-
Reaction Execution: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C during the addition.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup and Purification:
-
Once complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[3]
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for N-acylation of 4-Aminoisoxazole HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-Aminoisoxazole Hydrochloride: HPLC vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Aminoisoxazole hydrochloride, a key building block in the synthesis of various pharmaceuticals, necessitates a robust and reliable analytical method for its purity assessment. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for quality control in the pharmaceutical industry.[1] This guide provides an objective comparison of a typical stability-indicating HPLC method for this compound against prominent alternatives: Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is supported by representative experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, throughput needs, and available instrumentation. This compound is a polar, small molecule, which presents specific challenges for traditional reversed-phase chromatography. The following table summarizes the key performance metrics of HPLC and its alternatives for the analysis of such compounds.
| Parameter | RP-HPLC (with Ion-Pairing) | HILIC | UPLC | SFC | qNMR |
| Principle | Partition chromatography with an ion-pairing agent to retain polar analytes.[1] | Partitioning into a water-enriched layer on a polar stationary phase.[2][3] | High-pressure liquid chromatography with sub-2 µm particles for higher efficiency.[4][5] | Chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase.[6][7] | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[8] |
| Typical Analysis Time | 20–45 minutes[5] | 15–30 minutes | 2–5 minutes[4][5] | 3–10 minutes | ~15 minutes per sample[9] |
| Resolution | Good, but can be affected by ion-pairing reagent. | Good to excellent for polar compounds.[2] | Superior, with sharper peaks.[5] | Excellent, especially for chiral and polar compounds.[6] | Not a separation technique; resolution refers to spectral dispersion. |
| Sensitivity (LOD/LOQ) | Good (ng/mL range). | Good, can be enhanced with MS detection due to high organic mobile phase.[2] | Excellent (pg/mL to low ng/mL range).[5] | Good, comparable to HPLC.[6] | Lower sensitivity, typically >0.05% (w/w) for impurities.[10][11] |
| Solvent Consumption | High | Moderate to High | Low (70-80% reduction vs. HPLC).[5] | Very Low (significant reduction in organic solvents).[7] | Low |
| Key Advantage | Widely available, robust, and well-understood. | Excellent retention of very polar compounds without ion-pairing reagents.[3] | High speed and resolution, leading to high throughput.[12] | "Green" technique, fast, and suitable for polar compounds.[6] | Absolute quantification without a specific reference standard for each impurity; provides structural information.[8][13] |
| Key Limitation | Longer run times, higher solvent consumption, ion-pairing reagents can be problematic for MS detection. | Longer column equilibration times, sensitive to mobile phase composition.[3] | Higher initial instrument cost, requires cleaner samples and solvents.[5] | Limited to compounds soluble in supercritical fluids and co-solvents.[6] | Lower sensitivity compared to chromatographic techniques; not suitable for trace analysis.[10] |
Experimental Protocols
Detailed methodologies are provided for a representative stability-indicating HPLC method and its alternatives. These protocols are based on established practices for the analysis of polar amine salts.
Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for separating the main component from potential degradation products and process-related impurities.[14] A forced degradation study should be performed to validate the method's specificity.[11][12][13]
Forced Degradation Study Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period as per ICH guidelines.
Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent at a concentration of 1 mg/mL. For analysis, dilute to a working concentration of approximately 0.1 mg/mL. Neutralize the acid and base-degraded samples before injection.
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is suitable for traditional C18 columns but requires an ion-pairing reagent to achieve sufficient retention of the polar analyte.[1]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-31 min: 40% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining highly polar compounds without the need for ion-pairing reagents.[2][15]
-
Instrumentation: HPLC or UPLC system with PDA or MS detector.
-
Column: Amide or Silica-based HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate in water, pH 3.5.
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: 95% to 70% A
-
15-18 min: 70% A
-
18-19 min: 70% to 95% A
-
19-25 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
UPLC Protocol
This method offers a significant reduction in analysis time and improved resolution.[4][5]
-
Instrumentation: UPLC system with a binary pump, autosampler, column manager, and PDA detector.
-
Column: Acquity UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: 95% to 60% A
-
3.0-3.5 min: 60% A
-
3.5-3.6 min: 60% to 95% A
-
3.6-5.0 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 1 µL.
Supercritical Fluid Chromatography (SFC) Protocol
SFC is a fast and "green" alternative, particularly effective for polar compounds.[6]
-
Instrumentation: Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and PDA detector.
-
Column: Chiral or achiral polar column (e.g., Diol, Amino), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 10 mM ammonium formate.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
Quantitative NMR (qNMR) Protocol
qNMR provides absolute purity determination without the need for a specific reference standard of the analyte.[8][9]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).[10]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard Selection: The internal standard must be of high purity, stable, not react with the sample, and have at least one signal that is well-resolved from the analyte and impurity signals.[13]
-
Experimental Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or higher).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard, and P_IS = purity of the internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC method validation and a logical comparison of the discussed analytical techniques.
References
- 1. soeagra.com [soeagra.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rroij.com [rroij.com]
- 15. agilent.com [agilent.com]
Quantitative Analysis of 4-Aminoisoxazole Hydrochloride: A Comparative Guide to qNMR, HPLC, and Potentiometric Titration
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of three analytical techniques for the quantitative analysis of 4-Aminoisoxazole hydrochloride: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and potentiometric titration. This objective comparison, supported by hypothetical experimental data, will assist in selecting the most appropriate method based on specific analytical needs.
This compound is a heterocyclic amine, and its purity is critical for downstream applications in drug discovery and development. While several methods can be employed for its quantification, each possesses distinct advantages and limitations in terms of accuracy, precision, selectivity, and sample throughput.
Comparative Analysis of Quantitative Methods
The choice of analytical technique for the purity determination of this compound depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Below is a summary of the performance of qNMR, HPLC, and potentiometric titration based on hypothetical experimental data.
| Parameter | qNMR | HPLC (UV Detection) | Potentiometric Titration |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of nuclei. | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Measurement of the potential difference to determine the equivalence point of a neutralization reaction. |
| Hypothetical Purity (%) | 99.2 ± 0.2 | 99.5 ± 0.4 | 98.9 ± 0.5 |
| Precision (RSD, %) | < 1% | < 2% | < 2% |
| Accuracy | High, as it is a primary ratio method.[1][2] | High, but dependent on the availability of a pure reference standard. | Good, but can be affected by the presence of other acidic or basic impurities. |
| Selectivity | High, capable of distinguishing structurally similar impurities if their signals do not overlap. | High, excellent separation of impurities from the main component. | Low, titrates total basicity and cannot distinguish between the API and basic impurities. |
| Sample Throughput | Moderate | High | Moderate |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[2] | Requires a certified reference standard of this compound. | Requires a standardized titrant. |
| Strengths | - Absolute quantification without a specific reference standard.[2]- Provides structural information.- Non-destructive. | - High sensitivity and resolution.[3]- Established and widely used method. | - Cost-effective and simple instrumentation. |
| Limitations | - Lower sensitivity compared to HPLC.- Potential for signal overlap. | - Requires a specific reference standard for the analyte.- Response factor of impurities may differ. | - Non-specific for the target analyte.- Less precise than instrumental methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on general principles and should be optimized for specific laboratory conditions.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to dissolve the sample and internal standard completely.
-
Ensure thorough mixing to achieve a homogeneous solution.
2. NMR Data Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Use a pulse program with a 90° pulse angle to ensure quantitative excitation.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules) to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the weighed amount and the determined concentration.
Potentiometric Titration Protocol
1. Reagent Preparation:
-
Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Sample Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of deionized water).
2. Titration Procedure:
-
Immerse a calibrated pH electrode and the burette tip into the sample solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
3. Data Analysis:
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative method.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_analyte) * 100
Where:
-
V_NaOH = Volume of NaOH solution at the equivalence point (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_analyte = Molecular weight of this compound
-
m_analyte = Mass of the sample (mg)
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR analysis and the logical relationship for the purity calculation.
Caption: Experimental workflow for the qNMR analysis of this compound.
Caption: Logical relationship of variables in the qNMR purity calculation.
Conclusion
-
qNMR stands out as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte, offering high accuracy and structural information simultaneously.[1][2]
-
HPLC is a highly sensitive and selective method, ideal for identifying and quantifying trace impurities, but its accuracy is dependent on the availability of a pure reference standard.[3]
-
Potentiometric titration is a cost-effective and straightforward technique but lacks specificity and is best suited for assays where impurities are not expected to interfere with the acid-base chemistry.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the desired level of accuracy and precision, the nature of the sample matrix, and the availability of resources. For definitive purity assessment, especially for reference material characterization, qNMR is a powerful tool. For routine quality control and impurity profiling, HPLC is often the method of choice. Potentiometric titration can serve as a simple, preliminary assay.
References
A Comparative Guide to the Single Crystal X-ray Structures of 4-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single crystal X-ray structures of two 4-aminoisoxazole derivatives: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. The information presented is intended to aid researchers in understanding the structural nuances of this important class of heterocyclic compounds, which are valuable building blocks in drug discovery.
While the single crystal X-ray structure for 4-aminoisoxazole hydrochloride is not publicly available, this guide offers a comparative analysis of two closely related derivatives, providing valuable insights into their molecular geometry and crystal packing.
Data Presentation
The following tables summarize the key crystallographic data for the two compared 4-aminoisoxazole derivatives.
Table 1: Crystal Data and Structure Refinement
| Parameter | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1] | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2] |
| Empirical Formula | C₆H₈N₂O₄ | C₁₂H₁₂N₂O₃ |
| Formula Weight | 172.14 | 232.24 |
| Temperature (K) | 293 | 293 |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 7.0425(18) | 7.591(2) |
| b (Å) | 8.893(2) | 11.303(4) |
| c (Å) | 12.487(3) | 13.818(4) |
| α (°) | 90 | 88.155(4) |
| β (°) | 104.53(3) | 87.008(4) |
| γ (°) | 90 | 86.233(4) |
| Volume (ų) | 757.2(3) | 1181.0(6) |
| Z | 4 | 4 |
Table 2: Selected Bond Lengths (Å)
| Bond | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1] | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1 / Molecule 2)[2] |
| O1-N2 | 1.421(2) | 1.419(2) / 1.418(2) |
| N2-C3 | 1.305(2) | 1.310(3) / 1.312(3) |
| C3-C4 | 1.428(3) | 1.425(3) / 1.427(3) |
| C4-C5 | 1.365(3) | 1.373(3) / 1.371(3) |
| C5-O1 | 1.348(2) | 1.350(3) / 1.348(3) |
| C4-N1 | 1.393(2) | - |
| C5-C10 (phenyl) | - | 1.464(3) / 1.466(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle/Torsion | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1] | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1 / Molecule 2)[2] |
| Bond Angles | ||
| C5-O1-N2 | 108.83(14) | 109.24(17) / 109.30(17) |
| C3-N2-O1 | 105.74(14) | 105.40(17) / 105.41(17) |
| N2-C3-C4 | 113.88(17) | 113.6(2) / 113.5(2) |
| C5-C4-C3 | 105.28(16) | 105.6(2) / 105.6(2) |
| O1-C5-C4 | 106.26(16) | 106.1(2) / 106.2(2) |
| Torsion Angle | ||
| Phenyl-Isoxazole Dihedral Angle | N/A | 1.76(9) / 5.85(8) |
Experimental Protocols
Synthesis and Crystallization
1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [1]
-
Synthesis: The title compound was synthesized via the reduction of its nitro precursor, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.
-
Crystallization: The crude product was purified by silica gel column chromatography (DCM, 100%) to afford a pale-yellow solid. Single crystals suitable for X-ray diffraction were obtained from this purified solid.
2. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate [2]
-
Synthesis: The synthesis of this compound was carried out as part of a broader study on isoxazole derivatives.
-
Crystallization: The asymmetric unit of the title compound, C₁₂H₁₂N₂O₃, contains two planar molecules.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and single-crystal X-ray structure determination of 4-aminoisoxazole derivatives.
References
A Comparative Guide to the Synthetic Routes of Substituted Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The aminoisoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of the amino group on the isoxazole ring significantly influences the molecule's pharmacological profile. Consequently, the development of efficient and versatile synthetic routes to access variously substituted aminoisoxazoles is of paramount importance. This guide provides an objective comparison of the most prevalent synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal route for their specific target molecules.
Key Synthetic Strategies at a Glance
Several primary methodologies have emerged for the synthesis of substituted aminoisoxazoles, each with its own set of advantages and limitations. The most prominent among these are:
-
[3+2] Cycloaddition of Nitrile Oxides with Enamines and Alkynes: A versatile and widely used method for constructing the isoxazole ring.
-
Addition-Elimination of Amines on 3-Bromoisoxazolines: A robust two-step sequence for the synthesis of 3-aminoisoxazoles.
-
[3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines: A highly regioselective one-pot synthesis of 5-aminoisoxazoles.
-
Condensation of β-Ketonitriles with Hydroxylamine: A classical approach to 3-aminoisoxazoles.
Route 1: [3+2] Cycloaddition of Nitrile Oxides with Enamines and Alkynes
This method is a cornerstone of isoxazole synthesis, relying on the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an enamine or an alkyne. The nitrile oxides are typically generated in situ from corresponding hydroxamoyl chlorides or aldoximes to prevent their dimerization.[1][2]
The reaction with enamines is particularly effective for the synthesis of 3,4-disubstituted isoxazoles, proceeding with high regioselectivity.[1] Conversely, the reaction with terminal alkynes can yield a mixture of 3,4- and 3,5-disubstituted isomers, although the regioselectivity can often be controlled by adjusting reaction conditions such as temperature.[1] A notable advantage of this route is its scalability, with successful multigram synthesis reported.[1][2]
Quantitative Data Summary
| Entry | Nitrile Oxide Precursor | Dipolarophile | Product | Yield (%) | Reference |
| 1 | N-Boc-amino acid derived chloroxime | (E)-methyl 3-(dimethylamino)acrylate | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate | 85 | [1] |
| 2 | N-Boc-amino acid derived chloroxime | Methyl propiolate | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate | 90 (as major isomer) | [1] |
| 3 | p-Chlorobenzohydroxamoyl chloride | 1-Morpholinoacrylonitrile | 3-(p-Chlorophenyl)-5-morpholinoisoxazole | 75 | [3] |
Experimental Protocol: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate[1]
To a vigorously stirred solution of the corresponding chloroxime (9.6 mmol) in ethyl acetate (20 mL) is added (E)-methyl 3-(dimethylamino)acrylate (11.5 mmol). Sodium bicarbonate (19.2 mmol) is then added at ambient temperature. The resulting mixture is stirred overnight. The progress of the reaction is monitored by NMR spectroscopy. Upon completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 3,4-disubstituted isoxazole.
Synthetic Workflow
Caption: Workflow for aminoisoxazole synthesis via [3+2] cycloaddition.
Route 2: Addition-Elimination of Amines on 3-Bromoisoxazolines
This two-step methodology provides a reliable route to 3-amino-5-substituted isoxazoles.[4][5] The synthesis commences with a regioselective [3+2] cycloaddition to form a 3-bromoisoxazoline intermediate. This intermediate then undergoes a base-promoted addition-elimination reaction with a variety of primary and secondary amines to furnish the corresponding 3-aminoisoxazoline.[4] A final oxidation step yields the desired 3-aminoisoxazole in high yields.[4] This method is noted for its broad amine scope and tolerance of various functional groups.[4]
Quantitative Data Summary
| Entry | 3-Bromoisoxazoline Substituent | Amine | 3-Aminoisoxazole Product | Overall Yield (%) | Reference |
| 1 | Phenyl | 4-Methylpiperidine | 3-(4-Methylpiperidin-1-yl)-5-phenylisoxazole | 85 | [4] |
| 2 | 4-Chlorophenyl | Morpholine | 3-Morpholino-5-(4-chlorophenyl)isoxazole | 92 | [4] |
| 3 | 2-Thienyl | Benzylamine | 3-(Benzylamino)-5-(thiophen-2-yl)isoxazole | 88 | [4] |
Experimental Protocol: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines[4]
Step 1: Synthesis of 3-Aminoisoxazoline. To a solution of the 3-bromo-5-substituted-isoxazoline in an alcoholic solvent (e.g., n-butanol), the desired amine (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the 3-aminoisoxazoline.
Step 2: Oxidation to 3-Aminoisoxazole. The 3-aminoisoxazoline is dissolved in a suitable solvent, and an oxidizing agent is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified to give the final 3-aminoisoxazole.
Synthetic Workflow
Caption: Two-step synthesis of 3-aminoisoxazoles.
Route 3: [3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines
This elegant one-pot procedure provides a highly regioselective synthesis of 5-aminoisoxazoles.[3][6] The reaction involves the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an α-cyanoenamine. A key feature of this route is that the initially formed isoxazoline intermediate spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatic 5-aminoisoxazole product.[7] The yields are generally moderate to good, depending on the method used for nitrile oxide generation.[3][6]
Quantitative Data Summary
| Entry | Nitrile Oxide Precursor | α-Cyanoenamine | 5-Aminoisoxazole Product | Yield (%) | Reference |
| 1 | p-Chlorobenzohydroxamoyl chloride | 1-Morpholinoacrylonitrile | 3-(4-Chlorophenyl)-5-morpholino-4,5-dihydroisoxazole-5-carbonitrile | 75 | [3] |
| 2 | Acetonitrile oxide (from nitroethane) | 1-Piperidinoacrylonitrile | 3-Methyl-5-(piperidin-1-yl)isoxazole | 68 | [3] |
| 3 | Phenyl-N-hydroxycarbamimidoyl chloride | 1-(4-Methylpiperazin-1-yl)acrylonitrile | 3-Phenyl-5-(4-methylpiperazin-1-yl)isoxazole | 72 | [3] |
Experimental Protocol: General Procedure for the Synthesis of 5-Aminoisoxazoles[3]
To a solution of the α-cyanoenamine (1 mmol) in toluene, a solution of the hydroxamoyl chloride (1 mmol) in toluene is added dropwise, followed by the addition of triethylamine (1.1 mmol). The reaction mixture is stirred at room temperature overnight. The triethylamine hydrochloride is filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by chromatography to give the pure 5-aminoisoxazole.
Synthetic Workflow
Caption: One-pot synthesis of 5-aminoisoxazoles with spontaneous elimination.
Route 4: Condensation of β-Ketonitriles with Hydroxylamine
A more traditional and straightforward approach to 3-aminoisoxazoles involves the direct condensation of a β-ketonitrile with hydroxylamine.[8] This method is often simple to perform and utilizes readily available starting materials. The reaction typically proceeds by nucleophilic attack of the hydroxylamine on the ketone, followed by cyclization and dehydration to form the isoxazole ring.
Quantitative Data Summary
| Entry | β-Ketonitrile | Product | Yield (%) | Reference |
| 1 | Benzoylacetonitrile | 3-Amino-5-phenylisoxazole | Not specified | [8] |
| 2 | Acetoacetonitrile | 3-Amino-5-methylisoxazole | Not specified | [8] |
Experimental Protocol: Synthesis of 3-Aminoisoxazoles from β-Ketonitriles[8]
A mixture of the β-ketonitrile and hydroxylamine hydrochloride in a suitable solvent, such as aqueous ethanol, is treated with a base (e.g., sodium acetate) and heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically by recrystallization.
Synthetic Workflow
Caption: Direct condensation route to 3-aminoisoxazoles.
Conclusion
The synthesis of substituted aminoisoxazoles can be achieved through several effective strategies. The choice of the most appropriate route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The [3+2] cycloaddition of nitrile oxides with enamines or alkynes offers great versatility and is suitable for producing a variety of substitution patterns, with the added benefit of proven scalability.
-
The addition-elimination of amines on 3-bromoisoxazolines is a highly reliable method for accessing 3-aminoisoxazoles with a broad range of amine functionalities.
-
For the specific and regioselective synthesis of 5-aminoisoxazoles, the [3+2] cycloaddition with α-cyanoenamines is an excellent one-pot option.
-
The condensation of β-ketonitriles with hydroxylamine represents a classical and straightforward approach, particularly when the requisite β-ketonitriles are readily accessible.
Researchers and drug development professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to make an informed decision on the optimal synthetic strategy for their aminoisoxazole targets.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-aminoisoxazole vs 4-aminoisoxazole vs 5-aminoisoxazole
A detailed examination of the spectroscopic signatures of 3-aminoisoxazole, 4-aminoisoxazole, and 5-aminoisoxazole reveals distinct characteristics crucial for their identification and differentiation. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols, to aid researchers in the fields of medicinal chemistry and drug development.
The subtle shift in the position of the amino group on the isoxazole ring significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is paramount for unambiguous characterization in synthesis and quality control processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three aminoisoxazole isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons in the molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Aminoisoxazole | H4: ~5.8, H5: ~8.2, NH₂: variable | C3: ~163, C4: ~88, C5: ~153 |
| 4-Aminoisoxazole | H3: ~8.0, H5: ~8.0, NH₂: variable | C3: ~145, C4: ~110, C5: ~145 |
| 5-Aminoisoxazole | H3: ~7.7, H4: ~5.5, NH₂: variable | C3: ~158, C4: ~80, C5: ~170 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The key vibrational modes for aminoisoxazoles include N-H stretching of the amino group and C=N and C=C stretching of the isoxazole ring.
| Compound | Key FT-IR Peaks (cm⁻¹) |
| 3-Aminoisoxazole | ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (ring stretch) |
| 4-Aminoisoxazole | ~3400-3200 (N-H stretch), ~1650 (C=N stretch), ~1590 (ring stretch) |
| 5-Aminoisoxazole | ~3400-3200 (N-H stretch), ~1630 (C=N stretch), ~1570 (ring stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 3-Aminoisoxazole | 84 | 56, 42, 28 |
| 4-Aminoisoxazole | 84 | 55, 41, 28 |
| 5-Aminoisoxazole | 84[1] | 55, 43, 28 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminoisoxazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used with a 30° pulse angle, a 2-second relaxation delay, and several thousand scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid sample.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the aminoisoxazole isomers.
Caption: Workflow for the spectroscopic comparison of aminoisoxazole isomers.
This comprehensive guide provides researchers with the necessary spectroscopic data and methodologies to confidently distinguish between 3-, 4-, and 5-aminoisoxazole. The distinct patterns observed in their NMR, IR, and mass spectra serve as reliable identifiers for these closely related isomers.
References
The Strategic Swap: Evaluating Bioisosteric Replacements for 4-Aminoisoxazole Hydrochloride in Drug Analogs
A Comparative Guide for Medicinal Chemists
In the intricate dance of drug design, the strategic replacement of molecular fragments—a technique known as bioisosterism—plays a pivotal role in optimizing lead compounds. This guide delves into the bioisosteric replacement of 4-aminoisoxazole hydrochloride, a common moiety in various drug candidates, with a particular focus on its comparison with 4-aminopyrazole analogs. By examining the impact of this substitution on biological activity, physicochemical properties, and overall drug-like characteristics, researchers can make more informed decisions in the quest for safer and more efficacious therapeutics.
The core principle of bioisosterism lies in substituting a functional group with another that possesses similar physical and chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or reducing toxicity.[1][2] The 4-aminoisoxazole ring, with its distinct electronic and structural features, is a valuable pharmacophore. However, like any molecular entity, it presents opportunities for optimization through bioisosteric modification.
Head-to-Head: 4-Aminoisoxazole vs. 4-Aminopyrazole in PIM1 Kinase Inhibition
To illustrate the practical implications of bioisosteric replacement, we present a comparative analysis of two hypothetical drug analogs targeting PIM1 kinase, a serine/threonine kinase implicated in various cancers and immunoinflammatory diseases.[3][4][5][6]
Compound A features the this compound scaffold, while its bioisostere, Compound B , incorporates a 4-aminopyrazole moiety.
| Parameter | Compound A (4-Aminoisoxazole Analog) | Compound B (4-Aminopyrazole Analog) | Rationale for Comparison |
| PIM1 Kinase Inhibition (IC50) | 50 nM | 25 nM | Direct measure of potency against the target enzyme. |
| Cellular Antiproliferative Activity (GI50) | 200 nM | 100 nM | Assessment of efficacy in a cellular context. |
| Aqueous Solubility | 50 µg/mL | 150 µg/mL | Key determinant of oral bioavailability. |
| Microsomal Stability (t1/2) | 30 min | 60 min | Indicator of metabolic stability and potential for longer duration of action. |
| hERG Inhibition (IC50) | 5 µM | > 30 µM | Critical for assessing cardiotoxicity risk. |
This data is illustrative and compiled for comparative purposes based on general trends observed in medicinal chemistry.
The hypothetical data suggests that the 4-aminopyrazole bioisostere (Compound B) exhibits superior performance across several key parameters. The lower IC50 and GI50 values indicate a twofold increase in both target engagement and cellular efficacy. Furthermore, the improved aqueous solubility and metabolic stability of Compound B are desirable attributes for a drug candidate, potentially leading to better oral absorption and a more favorable dosing regimen. Crucially, the significantly higher IC50 for hERG inhibition suggests a reduced risk of cardiotoxicity, a common hurdle in drug development.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 4-aminoisoxazole and 4-aminopyrazole analogs.
Synthesis of 4-Aminoisoxazole Analogs
The synthesis of 4-aminoisoxazole derivatives often involves the cyclization of a β-ketonitrile with hydroxylamine.
General Procedure:
-
To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents).
-
Add a base, for example, sodium acetate (2 equivalents), to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoisoxazole analog.
Synthesis of 4-Aminopyrazole Analogs
The synthesis of 4-aminopyrazole derivatives can be achieved through various methods, including the condensation of a hydrazine derivative with a suitable three-carbon precursor.[7][8][9][10][11]
General Procedure:
-
A mixture of a substituted hydrazine (1 equivalent) and a β-ketonitrile or a similar 1,3-dicarbonyl compound (1 equivalent) is heated in a suitable solvent like ethanol or acetic acid.[9]
-
The reaction is typically refluxed for several hours until the starting materials are consumed, as monitored by TLC.
-
The solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography to afford the 4-aminopyrazole product.[12]
In Vitro Kinase Inhibition Assay (PIM1)
The inhibitory activity of the synthesized compounds against PIM1 kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay.[13][14][15]
General Protocol:
-
Prepare a reaction buffer containing the PIM1 enzyme, a suitable substrate peptide, and ATP.
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection.[14][15]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Visualizing the Impact: PIM1 Signaling Pathway
The following diagram, generated using Graphviz, illustrates a simplified representation of the PIM1 kinase signaling pathway, a critical regulator of cell survival and proliferation.[3][6][16] Understanding this pathway is crucial for rationalizing the mechanism of action of PIM1 inhibitors.
References
- 1. baranlab.org [baranlab.org]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for 4-Aminoisoxazole Hydrochloride Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. The 4-aminoisoxazole moiety is a key structural motif in numerous drug candidates. Its coupling with various aryl and heteroaryl partners is a critical step in the development of novel therapeutics. This guide provides a head-to-head comparison of the three most prominent transition-metal-catalyzed systems for the N-arylation of 4-aminoisoxazole hydrochloride: Palladium, Copper, and Nickel-based catalysts.
The use of this compound necessitates the use of a base to neutralize the salt and liberate the free amine for the coupling reaction. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Quantitative Performance of Catalytic Systems
The following table summarizes representative reaction conditions and performance data for the coupling of 4-aminoisoxazole with a generic aryl halide (Ar-X), based on established C-N cross-coupling methodologies.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Nickel-Catalyzed Amination |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(acac)₂ | Ni(cod)₂, NiCl₂(dme) |
| Typical Ligand | Biaryl phosphines (e.g., XPhos, RuPhos) | Diamines, Amino Acids (e.g., L-proline) | N-Heterocyclic Carbenes (e.g., SIPr), Phosphines (e.g., PCy₃) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Moderate bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases (e.g., NaOt-Bu, KHMDS) |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) | Polar solvents (e.g., DMSO, DMF) | Aprotic solvents (e.g., Dioxane, Toluene) |
| Temperature | 80 - 120 °C | 100 - 140 °C (can be lower with modern ligands) | 60 - 100 °C |
| Typical Yield | 75 - 98% | 60 - 90% | 70 - 95% |
| Functional Group Tolerance | Very Broad | Moderate | Good |
| Cost | High (Palladium is a precious metal) | Low (Copper is earth-abundant)[1] | Low (Nickel is cost-effective) |
Experimental Protocols
Detailed methodologies for each key catalytic system are provided below. Note: These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[2]
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd-precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., Cs₂CO₃, 2.5 mmol).
-
The tube is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
The mixture is stirred at the specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours), while monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type Coupling
The Ullmann reaction is a classical, cost-effective method for N-arylation.[3] Modern protocols often utilize ligands like amino acids to improve reaction efficiency and lower temperatures.[4][5][6]
Reaction Setup:
-
To a reaction vial, add CuI (0.1 mmol), the aryl halide (1.0 mmol), this compound (1.5 mmol), a ligand (e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMSO, 4 mL).
-
The vial is sealed and the mixture is stirred vigorously at the specified temperature (e.g., 120 °C) for 24-48 hours.
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography.
Protocol 3: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and economical alternative to palladium for C-N cross-coupling, often proceeding under milder conditions.[7]
Reaction Setup:
-
In a glovebox, a Schlenk tube is charged with a nickel precatalyst (e.g., Ni(cod)₂, 0.05 mmol), a ligand (e.g., SIPr·HCl, 0.06 mmol), and a strong base (e.g., NaOt-Bu, 1.5 mmol).
-
The aryl halide (1.0 mmol) and this compound (1.2 mmol) are added.
-
The tube is sealed, removed from the glovebox, and anhydrous, degassed dioxane (5 mL) is added.
-
The reaction is heated to the desired temperature (e.g., 80 °C) and stirred for 12-24 hours.
Work-up and Purification:
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with dichloromethane.
-
The combined organic phases are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified via silica gel chromatography.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General experimental workflow for a transition-metal-catalyzed cross-coupling reaction.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis [ouci.dntb.gov.ua]
- 6. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 7. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Method Development for 4-Aminoisoxazole Hydrochloride and its Metabolites
For researchers, scientists, and drug development professionals, the robust and sensitive quantification of drug candidates and their metabolites is paramount. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 4-Aminoisoxazole hydrochloride and its putative metabolites against alternative analytical techniques. The information presented herein is supported by established experimental principles for similar analytes.
Proposed LC-MS/MS Method: High Sensitivity and Specificity
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1] A dedicated LC-MS/MS method for this compound would provide the necessary performance for pharmacokinetic and metabolic studies.
Experimental Protocol: Proposed LC-MS/MS Method
1. Sample Preparation (Human Plasma)
A protein precipitation followed by solid-phase extraction (SPE) is proposed for optimal sample cleanup and concentration.
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 4-Aminoisoxazole). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of small polar molecules.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% mobile phase B over 5 minutes is proposed to ensure good separation of the parent drug from its more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended for amine-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. Hypothetical MRM transitions for 4-Aminoisoxazole (Molecular Weight: 84.08 g/mol ) and a putative hydroxylated metabolite (Molecular Weight: 100.08 g/mol ) are proposed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Aminoisoxazole | 85.1 | 68.1 | 15 |
| Hydroxy-4-Aminoisoxazole | 101.1 | 84.1 | 18 |
| Internal Standard (SIL) | 88.1 | 71.1 | 15 |
Alternative Analytical Methodologies
While LC-MS/MS is the preferred method, other techniques can be employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of analytes that possess a chromophore.
Methodology:
-
Sample Preparation: Similar to the LC-MS/MS method, but may require a more rigorous cleanup to remove interfering substances that absorb at the same wavelength.
-
Chromatography: A standard HPLC system with a C18 column. Isocratic or gradient elution with a mobile phase of acetonitrile and a phosphate buffer.
-
Detection: UV detection at the wavelength of maximum absorbance for 4-Aminoisoxazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but often requires derivatization for polar and non-volatile compounds like 4-Aminoisoxazole.
Methodology:
-
Derivatization: The primary amine group of 4-Aminoisoxazole would need to be derivatized, for example, through acylation or silylation, to increase its volatility and thermal stability.[2]
-
Sample Preparation: Liquid-liquid extraction or SPE would be used to extract the derivatized analyte.
-
Chromatography: A gas chromatograph with a capillary column suitable for the separation of the derivatized analytes.
-
Detection: A mass spectrometer operating in electron ionization (EI) mode.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for the analysis of charged species.[3]
Methodology:
-
Sample Preparation: Minimal sample preparation is often required, typically involving dilution of the sample in the background electrolyte.
-
Separation: Separation is achieved in a fused-silica capillary based on the analyte's electrophoretic mobility in an electric field.
-
Detection: UV or mass spectrometric detection can be used.
Performance Comparison
The following table provides a summary of the expected quantitative performance of the proposed LC-MS/MS method compared to alternative techniques. The data for the proposed method is hypothetical but based on typical performance characteristics of validated bioanalytical LC-MS/MS assays.
| Parameter | Proposed LC-MS/MS | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (UV) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL | 1 - 10 ng/mL | 50 - 100 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.98 |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 20% |
| Selectivity | Very High | Moderate | High | Moderate to High |
| Throughput | High | Moderate | Low to Moderate | Moderate |
| Metabolite Analysis | Excellent | Possible, if chromophore is present | Possible, if metabolites can be derivatized | Possible, if separation is achieved |
Visualizing the Process
To better illustrate the proposed methodologies, the following diagrams have been generated.
Caption: Workflow for the proposed LC-MS/MS method.
Caption: Potential metabolic fate of 4-Aminoisoxazole.
Conclusion
The proposed LC-MS/MS method offers the most sensitive, specific, and high-throughput approach for the quantitative analysis of this compound and its metabolites in biological matrices. While alternative methods such as HPLC-UV, GC-MS, and CE exist, they generally lack the overall performance characteristics required for regulated bioanalysis in drug development. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. However, for comprehensive pharmacokinetic and metabolism studies, the development and validation of a robust LC-MS/MS method is strongly recommended.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Aminoisoxazole Hydrochloride
Researchers and drug development professionals handling 4-Aminoisoxazole hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, aligning with standard laboratory safety practices.
This compound and related amino-substituted isoxazoles are classified as irritants and may be harmful.[1][2] Therefore, proper handling and disposal are critical to mitigate potential risks.
Hazard Profile and Safety Recommendations
A comprehensive understanding of the hazard profile is fundamental to safe handling and disposal. Key safety data for compounds similar to this compound are summarized below.
| Hazard Category | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1] |
| Ingestion | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (inspect before use).[1]
-
Safety goggles or a face shield.[2]
-
A lab coat.
-
Respiratory protection if ventilation is inadequate or if dust is generated.
2. Containment of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and clearly labeled waste container.
-
The container must be suitable for hazardous chemical waste, typically a robust, sealable container.
-
Ensure the container is kept closed when not in use.[1]
3. Spill Management:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][3]
-
Do not allow the chemical to enter drains or waterways.[1]
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][3]
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for the compound.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of 4-Aminoisoxazole Hydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Logistical Information
This document provides comprehensive guidance on the safe handling, storage, and disposal of 4-Aminoisoxazole hydrochloride, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential for exposure.
| Exposure Level | Required Personal Protective Equipment (PPE) |
| Low Risk (e.g., handling small quantities in a well-ventilated area) | - Gloves: Chemical-resistant gloves (e.g., nitrile).[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat. |
| Moderate Risk (e.g., weighing or preparing solutions) | - Gloves: Chemical-resistant gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Lab Coat: Chemical-resistant lab coat or gown.[1] - Respiratory Protection: Use in a chemical fume hood is required.[2][3] |
| High Risk (e.g., potential for aerosolization or spills) | - Gloves: Double gloving with chemical-resistant gloves is recommended.[4] - Eye Protection: Chemical safety goggles and a face shield.[5][6] - Body Protection: Impermeable gown or coveralls.[5][7] - Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge may be necessary in addition to a chemical fume hood.[8] |
II. Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling procedures for this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Verify that a fully stocked spill kit and emergency eye wash station/safety shower are immediately available.[1]
-
Work should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
-
Handling and Use:
-
Wear the appropriate PPE as determined by the risk assessment.[1]
-
When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
To prepare solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
-
-
Storage:
III. Disposal Plan for this compound
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.[10]
-
Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Final Disposal:
-
Dispose of all this compound waste through an approved hazardous waste disposal company.[1][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[11] The rinsed container can then be disposed of as non-hazardous waste after the label has been defaced.[11]
-
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][13]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

